4-Formylamino Antipyrine-d3
Description
BenchChem offers high-quality 4-Formylamino Antipyrine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formylamino Antipyrine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₂H₁₀D₃N₃O₂ |
|---|---|
Molecular Weight |
234.27 |
Synonyms |
N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide-d3; 4-(Formylamino)antipyrine-d3; 4-Formamidoantipyrine-d3; N-Antipyrinylformamide-d3 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Role of Deuteration in Bioanalytical Chemistry
An In-Depth Technical Guide to 4-Formylamino Antipyrine-d3: Properties, Synthesis, and Application
4-Formylamino Antipyrine-d3 is the deuterium-labeled form of 4-Formylamino Antipyrine.[1] This stable isotope-labeled compound is of significant interest to researchers, particularly in the fields of pharmacokinetics, drug metabolism, and clinical chemistry. Its primary utility lies in its application as an internal standard for quantitative analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2]
The parent compound, 4-Formylamino Antipyrine, is a known metabolite of several pyrazolone drugs, including aminophenazone (aminopyrine) and metamizole (dipyrone).[1][3] Therefore, accurate quantification of this metabolite in biological matrices is crucial for understanding the metabolic fate and disposition of these widely used analgesics. The incorporation of three deuterium atoms into the molecule renders it chemically identical to the endogenous metabolite but easily distinguishable by its increased mass, making it an ideal internal standard for isotope dilution mass spectrometry.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and a detailed protocol for the application of 4-Formylamino Antipyrine-d3 in a bioanalytical setting.
Physicochemical Properties
The key to utilizing any analytical standard is a thorough understanding of its chemical and physical properties. The introduction of deuterium atoms results in a predictable mass shift without significantly altering the compound's chemical behavior, such as its chromatographic retention time and ionization efficiency.
| Property | 4-Formylamino Antipyrine-d3 | 4-Formylamino Antipyrine (non-deuterated) |
| Molecular Formula | C₁₂D₃H₁₀N₃O₂[2] | C₁₂H₁₃N₃O₂[3] |
| Molecular Weight | ~234.27 g/mol [2] | ~231.25 g/mol [3] |
| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O[3] |
| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide-d3 | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide[3] |
| CAS Number | 51756-80-0[5] | 1672-58-8[3] |
| Appearance | Typically a white to off-white or pale yellow powder[6] | Amber to pale yellow crystalline powder[6] |
| Solubility | Soluble in organic solvents like acetonitrile and methanol | Soluble in water, benzene, and ethanol[6] |
Metabolic and Synthetic Context
Metabolic Pathway
4-Formylamino Antipyrine is a secondary metabolite of drugs like aminophenazone. The metabolic cascade generally involves demethylation to 4-aminoantipyrine (4-AAP), which is then acetylated or formylated.[7][8] Understanding this pathway is essential for pharmacokinetic studies where 4-Formylamino Antipyrine-d3 would be used to track the formation of its native analogue.
Caption: Metabolic origin of 4-Formylamino Antipyrine.
Synthetic Pathway
The synthesis of 4-Formylamino Antipyrine-d3 is not commonly detailed in the literature but can be inferred from established chemical reactions. The process typically begins with the synthesis of the precursor, 4-aminoantipyrine (4-AAP), from antipyrine.[6] The 4-AAP is then formylated. For the deuterated variant, a deuterated formyl source is used.
A plausible synthetic route involves:
-
Nitrosation of Antipyrine: Antipyrine is treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to produce nitroso antipyrine.[9]
-
Reduction: The nitroso intermediate is then reduced to form 4-aminoantipyrine (4-AAP).[9]
-
Deuterated Formylation: 4-AAP is subsequently reacted with a deuterated formylating agent, such as deuterated formic acid, to yield the final product, 4-Formylamino Antipyrine-d3.[2]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy 4-Formylamino Antipyrine-d3 [smolecule.com]
- 3. 4-(Formylamino)antipyrine | C12H13N3O2 | CID 72666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Масс-спектрометрия [ru.lumiprobe.com]
- 5. 4-Formylamino Antipyrine-d3 | LGC Standards [lgcstandards.com]
- 6. 4-Aminoantipyrine | 83-07-8 [chemicalbook.com]
- 7. The unusual occurrence of 4-aminoantipyrine (4-aminophenazone) in human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]
Part 1: Structural Architecture & Isotopic Design
Technical Whitepaper: Structural Characterization and Bioanalytical Application of 4-Formylamino Antipyrine-d3
The Molecule: 4-Formylamino Antipyrine (4-FAA)
4-Formylamino Antipyrine (4-FAA) is a critical Phase I oxidative metabolite of the analgesic prodrug Dipyrone (Metamizole).[1][2][3] Unlike its precursor 4-Methylaminoantipyrine (4-MAA), which is pharmacologically active, 4-FAA is clinically inactive.[1] Its quantification is essential in pharmacokinetic (PK) studies to map the complete metabolic elimination pathway of Dipyrone and assess hepatic CYP450 activity (specifically CYP3A4).
-
Chemical Name: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide
-
Molecular Formula:
-
Molecular Weight (Unlabeled): 231.25 g/mol
-
CAS Number (Unlabeled): 1672-58-8[4]
The Deuterated Standard: 4-FAA-d3
To achieve regulatory-grade accuracy in LC-MS/MS bioanalysis, the deuterated analog 4-Formylamino Antipyrine-d3 (4-FAA-d3) is utilized as an Internal Standard (IS).
-
Isotopic Modification: The "d3" label typically replaces the three hydrogen atoms on the N-methyl group at position 2 of the pyrazolone ring with deuterium (
). This position is chosen for its chemical stability, preventing deuterium exchange with the solvent during extraction or chromatography. -
Molecular Weight (Labeled): ~234.27 g/mol (+3 Da shift).
-
Why d3? A mass shift of +3 Da is the minimum required to avoid spectral overlap with the natural isotopic envelope (M+1, M+2) of the analyte, ensuring zero cross-talk in the mass spectrometer.
Table 1: Physicochemical Comparison
| Feature | 4-Formylamino Antipyrine (Analyte) | 4-Formylamino Antipyrine-d3 (IS) |
| Formula | ||
| Precursor Ion (M+H)+ | m/z 232.1 | m/z 235.1 |
| Key Moiety | N-Methyl ( | N-Trideuteromethyl ( |
| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |
Part 2: Metabolic Context & Causality
Understanding the formation of 4-FAA is a prerequisite for designing the bioanalytical assay. Dipyrone undergoes a rapid non-enzymatic hydrolysis to 4-MAA. 4-MAA is then bifurcated into two pathways:[5]
-
Demethylation to 4-Aminoantipyrine (4-AA).
-
Oxidation to 4-Formylaminoantipyrine (4-FAA).
The formation of 4-FAA is mediated primarily by liver microsomes. In clinical samples, 4-FAA accumulates later than 4-MAA and has a longer elimination half-life, making it a marker for the terminal elimination phase.
Diagram 1: Dipyrone Metabolic Pathway This diagram illustrates the cascading metabolism, highlighting the oxidative step yielding 4-FAA.
Caption: Metabolic cascade of Dipyrone. 4-FAA is formed via direct oxidation of 4-MAA, distinct from the acetylation pathway producing 4-AAA.
Part 3: Bioanalytical Methodology (LC-MS/MS)
This protocol is designed for high-throughput quantification in human plasma.[6][7] It relies on Protein Precipitation (PPT) , which is cost-effective and sufficient for the polarity of antipyrine metabolites.
Experimental Protocol
A. Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (Ionization enhancer).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Internal Standard Spiking Solution: 4-FAA-d3 at 500 ng/mL in 50:50 Methanol:Water.
B. Sample Preparation (Step-by-Step):
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of 4-FAA-d3 Spiking Solution . Vortex gently (5 sec). Causality: Early addition ensures the IS compensates for extraction variability.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile. Vortex vigorously for 1 min.
-
Separation: Centrifuge at 12,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Mobile Phase A. Causality: Dilution prevents "solvent shock" and peak distortion on the column.
C. LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5%
90% B -
3.0-4.0 min: 90% B (Wash)
-
4.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)
The transition relies on the cleavage of the amide bond or the pyrazolone ring.
Table 2: MRM Transitions
| Analyte | Polarity | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| 4-FAA | ESI (+) | 232.1 | 204.1 | 22 | 50 |
| 4-FAA-d3 | ESI (+) | 235.1 | 207.1 | 22 | 50 |
Note: The loss of 28 Da corresponds to the loss of the carbonyl (CO) from the formyl group or ring fragmentation, a common pathway for antipyrines.
Diagram 2: Bioanalytical Workflow Visualizing the critical control points in the extraction and analysis process.
Caption: Step-by-step extraction protocol ensuring IS equilibration before protein removal.
Part 4: Validation & Troubleshooting
Linearity & Range
The assay typically follows a linear regression (
Matrix Effects
The use of 4-FAA-d3 is non-negotiable here. Plasma phospholipids can suppress ionization at the retention time of 4-FAA.
-
Self-Validating Check: Monitor the absolute peak area of the IS (4-FAA-d3) across all samples. A variation >15% compared to neat standards indicates significant matrix effect or extraction failure.
Stability
4-FAA is relatively stable, but the formyl group can undergo hydrolysis under extreme pH.
-
Storage: Store stock solutions in methanol at -20°C.
-
Processed Samples: Stable in autosampler (4°C) for 24 hours.
References
-
Levy, M., Zylber-Katz, E., & Rosenkranz, B. (1995).[3][8] Clinical Pharmacokinetics of Dipyrone and its Metabolites. Clinical Pharmacokinetics, 28(3), 216–234.[3] Link
-
Vlahov, V., et al. (1990). Pharmacokinetics of Metamizol Metabolites in Healthy Subjects. European Journal of Clinical Pharmacology, 38(1), 61-65. Link
-
Ojha, A., Rathod, R., & Padh, H. (2009).[8] Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma.[1][6][7][8] Bioanalysis, 1(6), 1103-1109.[8] (Detailed LC-MS methodology context). Link
-
Sigma-Aldrich. (n.d.). 4-Formylaminoantipyrine Analytical Standard. (Structural verification). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Formylamino Antipyrine | CAS# 1672-58-8 | Câ‚â‚‚Hâ‚₃N₃Oâ‚‚ [symteraanalytics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Technical Monograph: 4-Formylamino Antipyrine-d3
Introduction & Compound Identity
4-Formylamino Antipyrine-d3 (4-FAA-d3) is the stable isotope-labeled analog of 4-Formylaminoantipyrine (4-FAA), a major metabolite of the analgesic prodrug Dipyrone (Metamizole). It is primarily utilized as an Internal Standard (IS) in clinical and forensic toxicology for the quantification of dipyrone metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The incorporation of three deuterium atoms (typically on the N-methyl group of the pyrazolone ring) increases the molecular weight by 3 Daltons compared to the unlabeled analyte. This mass shift allows for precise differentiation in mass spectrometry while maintaining identical chromatographic behavior (retention time) and ionization efficiency, making it the gold standard for correcting matrix effects, recovery losses, and ionization suppression.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| Chemical Name | N-(2,3-Dihydro-1,5-dimethyl-d3-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide |
| Synonyms | 4-Formamidoantipyrine-d3; 4-FAA-d3 |
| Molecular Formula | C₁₂H₁₀D₃N₃O₂ |
| Molecular Weight | 234.27 g/mol (Unlabeled: 231.25 g/mol ) |
| CAS Number | N/A (Unlabeled: 1672-58-8) |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; slightly soluble in water |
| Storage | -20°C (Hygroscopic; store under inert gas) |
Metabolic Context: The Dipyrone Pathway
To understand the utility of 4-FAA-d3, one must understand the pharmacokinetics of its parent drug, Dipyrone. Dipyrone is a prodrug that is undetectable in serum/urine shortly after ingestion.[1] It undergoes rapid non-enzymatic hydrolysis to 4-Methylaminoantipyrine (4-MAA) , the primary pharmacologically active moiety.[2]
4-MAA is subsequently metabolized in the liver via two distinct pathways:
-
Oxidation (CYP450 dependent): 4-MAA is oxidized to 4-Formylaminoantipyrine (4-FAA) .[1] This step is primarily mediated by CYP1A2 . 4-FAA is an inactive end-metabolite.
-
Demethylation: 4-MAA is demethylated to 4-Aminoantipyrine (4-AA) , which is further acetylated to 4-Acetylaminoantipyrine (4-AAA) by N-acetyltransferase 2 (NAT2).
Scientific Insight: Monitoring 4-FAA levels is crucial in clinical studies not just for drug clearance, but as a probe for CYP1A2 activity . A shift in the 4-MAA/4-FAA ratio can indicate induction or inhibition of this specific cytochrome enzyme.
Visualization: Dipyrone Metabolic Pathway
Figure 1: Metabolic pathway of Dipyrone showing the formation of 4-FAA via CYP1A2 oxidation.
Applications in Bioanalysis (LC-MS/MS)
The primary application of 4-FAA-d3 is as an Internal Standard for Isotope Dilution Mass Spectrometry (IDMS) .
Why 4-FAA-d3?
-
Matrix Effect Compensation: Biological matrices (plasma, urine) contain phospholipids and salts that suppress ionization in the ESI source. Because 4-FAA-d3 co-elutes exactly with 4-FAA, it experiences the exact same suppression at the exact same time. The ratio of Analyte/IS remains constant, ensuring accuracy.
-
Recovery Correction: Losses during protein precipitation or extraction are mirrored by the IS, correcting the final calculated concentration.
Validated Experimental Protocol: Quantification in Human Plasma
Objective: Quantify 4-FAA in human plasma using 4-FAA-d3 as the Internal Standard.
A. Reagents & Standards
-
Stock Solution: Dissolve 4-FAA-d3 in Methanol (1 mg/mL). Store at -80°C.
-
Working IS Solution: Dilute stock in Acetonitrile to ~500 ng/mL.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
B. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
IS Addition: Add 200 µL of Working IS Solution (Acetonitrile containing 4-FAA-d3).
-
Note: The high organic ratio (4:1) ensures complete protein precipitation.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing an insert.
-
Dilution (Optional): If sensitivity is too high, dilute 1:1 with Mobile Phase A to improve peak shape.
C. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm).
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]
-
Source Temp: 500°C.
MRM Transitions (Critical Data):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Role | Collision Energy (CE) |
| 4-FAA (Unlabeled) | 232.3 | 204.2 | Quantifier | ~20-25 eV |
| 232.3 | 185.2 | Qualifier | ~35 eV | |
| 4-FAA-d3 (IS) | 235.3 | 207.2 | Quantifier | ~20-25 eV |
Note: The transition 232 -> 204 corresponds to the loss of the carbonyl (CO) group (28 Da). The d3 label is retained on the N-methyl group, shifting the product ion from 204 to 207.
Visualization: LC-MS/MS Workflow
Figure 2: Validated workflow for the extraction and quantification of 4-FAA using 4-FAA-d3.
Stability & Handling (Expert Insights)
While 4-MAA is known for being labile (prone to oxidation and hydrolysis), 4-FAA is generally considered more stable. However, specific long-term stability data suggests caution:
-
Long-Term Frozen Stability: Research indicates that 4-FAA in human plasma may degrade by approximately 22% when stored at -80°C for extended periods (e.g., 4 years).
-
Recommendation: Analyze samples within 6 months of collection or perform specific long-term stability validation for your study duration.
-
-
Stock Solution Stability: Solutions in methanol are stable for at least 1 month at -20°C.
-
Light Sensitivity: As a pyrazolone derivative, protect stock powder and solutions from direct light to prevent photodegradation.
References
-
Bachmann, F., et al. (2020).[4][5] "Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma." Bioanalysis, 12(3), 175-189.[5] Link
-
Levy, M., et al. (1995).[4] "Clinical pharmacokinetics of dipyrone and its metabolites." Clinical Pharmacokinetics, 28(3), 216-234. Link
-
Domínguez-Ramírez, A. M., et al. (2012).[4] "High-performance liquid chromatographic assay for metamizol metabolites in rat plasma: application to pharmacokinetic studies." Journal of Pharmaceutical and Biomedical Analysis, 71, 173-178.
-
European Directorate for the Quality of Medicines. "Metamizole impurity A CRS (4-formylaminoantipyrine)." Link
Sources
- 1. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Interpreting the Certificate of Analysis for 4-Formylamino Antipyrine-d3
Executive Summary
In the bioanalysis of Metamizole (Dipyrone) pharmacokinetics, the quantification of its metabolites is critical due to the prodrug nature of the parent compound. 4-Formylamino Antipyrine-d3 (4-FAA-d3) serves as the essential stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 4-Formylamino Antipyrine (4-FAA).
This technical guide dissects the Certificate of Analysis (CoA) for 4-FAA-d3. It moves beyond simple specification listing to explain the causality between CoA parameters and analytical performance. It provides a self-validating workflow for stock preparation and references authoritative regulatory standards for bioanalytical method validation.
The Biological Context: Why 4-FAA-d3?
Metamizole is rapidly hydrolyzed to 4-Methylaminoantipyrine (4-MAA), which is further metabolized. 4-FAA is a downstream oxidation product.[1][2][3] To quantify 4-FAA in complex matrices (plasma/urine) without matrix effects compromising data integrity, a deuterated analog that co-elutes and experiences the exact same ionization suppression/enhancement is required.
Metabolic Pathway Visualization
The following diagram illustrates the metabolic position of 4-FAA, validating the necessity of this specific metabolite standard.
Figure 1: Metabolic pathway of Metamizole showing the formation of 4-FAA.[1][2][3] The d3-labeled standard mimics the 4-FAA node for LC-MS normalization.
Anatomy of the Certificate of Analysis (CoA)
A CoA for a stable isotope is not merely a compliance document; it is a calibration tool. Below is the technical interpretation of key parameters found on a high-quality 4-FAA-d3 CoA.
Chemical Identity & Structure[4][5][6]
-
Parameter: Proton NMR (
H-NMR) and Mass Spectrometry (MS). -
Technical Insight: The deuterium labeling in 4-FAA-d3 is typically located on the N-methyl group of the pyrazolone ring (
).-
Validation Check: In the NMR spectrum, the singlet peak corresponding to the
group (typically around 3.0-3.2 ppm) should be absent or significantly diminished compared to the native standard, confirming deuterium incorporation. -
MS Check: The parent ion
should be observed at (Native 4-FAA is 231.25).
-
Isotopic Enrichment vs. Chemical Purity
This is the most critical distinction for the analyst.
| Parameter | Specification | Causality in Experiment |
| Chemical Purity | Determines the actual mass of analyte in the vial. Low chemical purity leads to incorrect stock concentrations and shifting retention times due to impurities. | |
| Isotopic Enrichment | Determines the Signal Contribution (Crosstalk) . If the enrichment is low (e.g., 95%), the standard contains 5% native (d0) compound. This d0 will appear in the analyte channel, artificially inflating the calculated concentration of patient samples (Positive Bias). |
The "d0" Contribution Calculation
To ensure the IS does not interfere with the Lower Limit of Quantification (LLOQ), use the CoA's isotopic distribution data.
Note: FDA guidance requires IS interference to be
Self-Validating Protocol: Stock Solution Preparation
Do not assume the weight printed on the vial is exact. Lyophilized powders can shift during transport. This protocol uses a Gravimetric Correction approach based on CoA data.
Workflow Visualization
Figure 2: Step-by-step workflow for the preparation and verification of the 4-FAA-d3 primary stock solution.
Step-by-Step Methodology
-
Equilibration: 4-FAA-d3 is hygroscopic. Allow the vial to reach room temperature in a desiccator before opening to prevent water condensation, which alters the weighed mass.
-
Gravimetric Weighing: Weigh the standard into a volumetric flask. Record the exact mass (
). -
Concentration Calculation: Apply the purity correction factor from the CoA.
- : Chromatographic Purity (decimal, e.g., 0.99)
- : Water content (from Karl Fischer titration in CoA)
- : Residual solvents (from GC-HS in CoA)
-
Dissolution: Dissolve in 50:50 Methanol:Water. Pure methanol may cause precipitation if the buffer used later is high-molarity.
-
System Suitability (The "Trust" Step):
-
Inject the IS alone (Zero Sample).
-
Monitor the transition for native 4-FAA (232.1
Fragment). -
Pass Criteria: The response in the native channel must be
of the LLOQ response of the native calibration curve.
-
Storage and Stability
The CoA is valid only if storage conditions are maintained.
-
Long-term Storage:
or lower, protected from light (pyrazolones are photosensitive). -
Solution Stability: Stock solutions in Methanol are typically stable for 1-3 months at
. However, 4-FAA is susceptible to hydrolysis at extreme pH. Ensure the stock solution pH is near neutral (pH 6-8).
References
-
Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[4][5][6]
- Martinez-Jorda, R., et al. (2016). "Metabolism of Metamizole: Identification of 4-Formylaminoantipyrine." European Journal of Pharmaceutical Sciences.
-
MedChemExpress. (2023). 4-Formylaminoantipyrine-d3 Product Information and Structure.
-
PubChem. (2023). 4-Formylaminoantipyrine Compound Summary. National Library of Medicine.[7] [7]
Sources
- 1. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of Metamizole, 4-Methylaminoantipyrine, and 4-Aminoantipyrine on LX-2 Liver Cell Line Viability and Apoptosis [mdpi.com]
- 3. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. hhs.gov [hhs.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. 4-(Formylamino)antipyrine | C12H13N3O2 | CID 72666 - PubChem [pubchem.ncbi.nlm.nih.gov]
aminophenazone metabolite 4-Formylamino Antipyrine
Role in Aminophenazone Metabolism, Synthesis, and Analytical Detection
Executive Summary
4-Formylamino Antipyrine (4-FAA) is a specific oxidative metabolite of the pyrazolone analgesics Aminophenazone (Aminopyrine) and Metamizole (Dipyrone) .[1][2] Unlike the major metabolite 4-methylaminoantipyrine (MAA), which is formed via hydrolysis and is pharmacologically active, 4-FAA represents a terminal inactivation pathway.
Its formation is catalyzed primarily by hepatic CYP1A2 , making 4-FAA a valuable biomarker for oxidative metabolic capacity and CYP1A2 phenotyping. This guide details the physicochemical properties, metabolic genesis, laboratory synthesis, and validated LC-MS/MS detection protocols for 4-FAA.
Chemical Identity & Physicochemical Profile[3][4]
| Property | Specification |
| Chemical Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide |
| Common Abbreviation | 4-FAA |
| CAS Number | 1672-58-8 |
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Moderately soluble in water |
| pKa | ~4.5 (Pyrazolone nitrogen) |
| Stability | Stable in frozen plasma (-20°C) for >1 month; sensitive to light in solution |
Metabolic Genesis & Mechanism
The formation of 4-FAA is a critical divergence point in the metabolism of pyrazolones. While the parent drug is rapidly hydrolyzed to 4-Methylaminoantipyrine (MAA) , MAA undergoes two competing pathways in the liver:
-
N-Demethylation: Conversion to 4-Aminoantipyrine (4-AA) .
-
C-Oxidation: Direct oxidation of the N-methyl group to a formyl group, yielding 4-FAA .[3]
Enzyme Specificity
Research confirms that CYP1A2 is the primary isoform responsible for the C-oxidation of MAA to 4-FAA. Consequently, the ratio of 4-FAA to MAA in plasma or urine can serve as a phenotypic index for CYP1A2 activity, which is variable among individuals due to genetic polymorphisms and induction (e.g., by smoking).
Metabolic Pathway Diagram
The following diagram illustrates the bifurcation of MAA metabolism.
Figure 1: Metabolic pathway of Aminophenazone showing the CYP1A2-mediated formation of 4-FAA.[1]
Laboratory Synthesis of 4-FAA Standard
For research purposes, 4-FAA is often synthesized from 4-Aminoantipyrine (4-AA) rather than isolated from biological matrices. The following protocol ensures high purity suitable for use as an analytical standard.
Reagents
-
Formic Acid (98%)
-
Acetic Anhydride (Catalyst/Dehydrating agent)
-
Dichloromethane (DCM) for extraction
-
Sodium Bicarbonate (sat. solution)
Synthesis Protocol
-
Reaction: Dissolve 10 mmol of 4-Aminoantipyrine in 20 mL of Formic Acid.
-
Activation: Add 5 mL of Acetic Anhydride dropwise under stirring at 0°C (ice bath) to prevent uncontrolled exotherms.
-
Reflux: Allow the mixture to warm to room temperature and then reflux at 60°C for 2 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 7:3).
-
Quenching: Pour the reaction mixture into 100 mL of ice water. Neutralize carefully with saturated Sodium Bicarbonate until pH ~7.0.
-
Extraction: Extract the aqueous layer three times with DCM (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Crystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) to obtain pure 4-FAA crystals.
Analytical Methodology: LC-MS/MS Detection
The quantification of 4-FAA in biological fluids requires high specificity to distinguish it from structurally similar metabolites like 4-AAA (acetyl) and MAA (methyl).
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard (e.g., 4-Isopropylantipyrine or deuterated 4-AA-d3).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Inject the clear supernatant directly or dilute 1:1 with water if peak shape focusing is required.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500 or Agilent 6495).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% -> 90% B
-
3.0-4.0 min: 90% B
-
4.1 min: Re-equilibrate at 5% B.
-
MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions are optimized for 4-FAA. The precursor ion corresponds to the protonated molecule [M+H]⁺.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| 4-FAA | 232.1 | 203.1 | 20 | Quantifier (Loss of -CHO) |
| 4-FAA | 232.1 | 56.1 | 35 | Qualifier (Pyrazolone ring fragment) |
| MAA | 218.2 | 56.2 | 30 | Reference |
| 4-AA | 204.1 | 56.1 | 30 | Reference |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for the extraction and quantification of 4-FAA.
References
-
Bachmann, F., et al. (2021). "Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4-methylaminoantipyrine."[1] British Journal of Clinical Pharmacology. Link
-
Volz, M., & Kellner, H. (1980).[5] "Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone)." British Journal of Clinical Pharmacology. Link
-
Nikitina, A., et al. (2020).[6] "4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry." Biomedical Chromatography. Link
-
PubChem. (n.d.).[7] "4-(Formylamino)antipyrine Compound Summary." National Library of Medicine. Link
-
MedChemExpress. (n.d.). "4-Formylaminoantipyrine (Standard) Product Information." Link
Sources
- 1. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4-methylaminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 4-Formylaminoantipyrine VETRANAL , analytical standard 1672-58-8 [sigmaaldrich.com]
Technical Guide: Dipyrone Metabolism to 4-Formylamino Antipyrine (4-FAA)
[1]
Executive Summary
The metabolism of dipyrone (metamizole) is a complex, multi-step process critical for its analgesic efficacy and safety profile. While the primary active metabolite, 4-methylaminoantipyrine (4-MAA) , drives therapeutic action, its subsequent oxidation to 4-formylaminoantipyrine (4-FAA) represents a major elimination pathway.[1][2]
This guide provides a definitive technical analysis of the 4-MAA to 4-FAA conversion. It establishes the enzymatic causality (primarily CYP1A2 ), details the pharmacokinetics, and provides a validated LC-MS/MS protocol for the quantification of 4-FAA in plasma.[1] This metabolite serves as a crucial biomarker for hepatic oxidative capacity and compliance monitoring in clinical trials.[1]
Metabolic Architecture
Dipyrone is a prodrug that undergoes rapid, non-enzymatic hydrolysis in the gastrointestinal tract to form 4-MAA.[1] The subsequent metabolism of 4-MAA diverges into two distinct pathways:
-
N-Demethylation to 4-aminoantipyrine (4-AA) (Active).
-
C-Oxidation to 4-formylaminoantipyrine (4-FAA) (Inactive).[1][3]
The formation of 4-FAA is an irreversible terminal step, making it a stable end-product for elimination analysis.[1]
Pathway Visualization[1]
Figure 1: Metabolic cascade of dipyrone. The oxidation of 4-MAA to 4-FAA (red arrow) is the primary focus of this guide.
Enzymology & Kinetics
The Role of CYP1A2
The conversion of 4-MAA to 4-FAA is an oxidative process.[1][4] Research confirms that Cytochrome P450 1A2 (CYP1A2) is the principal enzyme responsible for this transformation.[1][2][4]
-
Mechanism: CYP1A2 facilitates the oxidation of the methylamino group to a formylamino group.
-
Clinical Relevance: Because CYP1A2 is inducible (e.g., by smoking, omeprazole) and inhibitable (e.g., by ciprofloxacin, fluvoxamine), the formation rate of 4-FAA can vary significantly between patients.[1]
Pharmacokinetic Profile[1][2][5]
-
Tmax (4-FAA): Typically appears in plasma later than 4-MAA, reflecting its formation from the primary metabolite.[1]
-
Half-life: 4-FAA has a longer elimination half-life (~10 hours) compared to 4-MAA (~2-3 hours), leading to accumulation upon multiple dosing.[1]
-
Excretion: Excreted largely unchanged in urine.[1]
Analytical Methodology: LC-MS/MS Protocol[1][6][7][8][9][10]
Reliable quantification of 4-FAA requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The following protocol is synthesized from standard bioanalytical practices for pyrazolone derivatives.
Experimental Workflow
Figure 2: Optimized sample preparation and analysis workflow for 4-FAA quantification.
Protocol Specifications
1. Sample Preparation (Protein Precipitation):
-
Reagent: Acetonitrile:Methanol (3:1 v/v) containing internal standard (e.g., 4-MAA-d3 or antipyrine-d3).[1]
-
Procedure: Add 300 µL precipitant to 100 µL plasma. Vortex 30s. Centrifuge at 14,000 x g for 10 min. Transfer supernatant.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (or 2mM Ammonium Formate).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
3. Mass Spectrometry (MRM Parameters):
-
Compound: 4-Formylaminoantipyrine (4-FAA).[1][2][3][4][5][6]
-
Molecular Weight: 231.25 g/mol .[1]
-
Precursor Ion: m/z 232.1 [M+H]⁺.[1]
Table 1: Recommended MRM Transitions for 4-FAA
| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (eV) | Structural Origin |
| 4-FAA | 232.1 | 204.1 | Quantifier | 20-25 | Loss of CO (Formyl) |
| 4-FAA | 232.1 | 83.0 | Qualifier | 35-40 | Pyrazolone ring fragment |
Note: Collision energies are instrument-dependent and should be optimized during method development.
Clinical & Toxicological Implications
4-FAA as a Metabolic Marker
Because 4-FAA is an inactive end-product formed primarily by CYP1A2, the ratio of 4-FAA / 4-MAA in plasma or urine can serve as a phenotypic index for CYP1A2 activity.[1]
-
High Ratio: Indicates rapid metabolism (Fast Metabolizer or Induction).[1]
-
Low Ratio: Indicates slow metabolism (Poor Metabolizer or Inhibition).[1]
Safety Profile
Unlike 4-MAA and 4-AA, which are pharmacologically active and associated with the rare risk of agranulocytosis, 4-FAA is considered toxicologically benign in terms of acute effects.[1] However, its accumulation in renal failure patients requires monitoring, as high concentrations of pyrazolone metabolites can cause reddish discoloration of urine (rubiginous urine), which may be mistaken for hematuria.
References
-
Enzymatic Basis of Metabolism: Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4-methylaminoantipyrine.[1][2][4] British Journal of Clinical Pharmacology.[1][2]
-
Metabolic Pathway Overview: Synthesis of Dipyrone Metabolites and Evaluation of their Antipyretic Effect. Blucher Proceedings.[1]
-
Analytical Protocol (LC-MS/MS): Simultaneous Determination of Residues of Dipyrone and Its Major Metabolites in Milk, Bovine Muscle, and Porcine Muscle by Liquid Chromatography/Mass Spectrometry. Journal of AOAC International.[1]
-
Pharmacokinetics: Clinical pharmacokinetics of dipyrone and its metabolites. Clinical Pharmacokinetics.[1][2]
-
Chemical Data: 4-(Formylamino)antipyrine | C12H13N3O2 | CID 72666.[1] PubChem.[1]
Methodological & Application
Application Note: 4-Formylamino Antipyrine-d3 (4-FAA-d3) as a Precise Internal Standard for Metamizole Metabolite Profiling
Abstract
This application note details the strategic implementation of 4-Formylamino Antipyrine-d3 (4-FAA-d3) as an internal standard (IS) for the quantification of 4-Formylamino Antipyrine (4-FAA) in biological matrices. 4-FAA is a major downstream metabolite of the analgesic prodrug Metamizole (Dipyrone). Accurate quantification of 4-FAA is critical for establishing complete pharmacokinetic (PK) profiles and assessing liver metabolic capacity.[1] This guide provides a validated LC-MS/MS workflow, emphasizing the necessity of deuterated standards to compensate for the significant matrix effects and ionization suppression often observed in plasma and urine analysis of pyrazolone derivatives.
Introduction: The Metabolic Context
Metamizole is a prodrug that undergoes rapid non-enzymatic hydrolysis to 4-Methylaminoantipyrine (4-MAA), the primary active metabolite.[1][2][3][4] 4-MAA is further metabolized in the liver via two distinct pathways:[1][2]
-
Demethylation to 4-Aminoantipyrine (4-AA).
-
Oxidation to 4-Formylamino Antipyrine (4-FAA) .
While 4-FAA is pharmacologically inactive, its concentration is a vital marker for the oxidative metabolic capacity of the liver (Cytochrome P450 dependent pathways). Because 4-FAA is a polar molecule often analyzed in complex matrices (plasma, urine), it is highly susceptible to Electrospray Ionization (ESI) signal suppression .
Using a structural analog (like 4-AA) as an internal standard is insufficient due to retention time differences. 4-FAA-d3 , which co-elutes with the analyte but is mass-differentiated, provides the only robust method for correcting these ionization irregularities in real-time.
Visualization: Metamizole Metabolic Pathway
The following diagram illustrates the position of 4-FAA within the metabolic cascade, highlighting the target analyte.
Figure 1: Metabolic pathway of Metamizole leading to the formation of 4-FAA.[1][2][5]
Chemical & Physical Properties
Understanding the physicochemical differences between the analyte and the IS is crucial for method development.[6]
| Property | Analyte: 4-FAA | Internal Standard: 4-FAA-d3 |
| Chemical Name | 4-Formylamino-1,5-dimethyl-2-phenyl-3-pyrazolone | 4-Formylamino-1,5-dimethyl-2-phenyl-3-pyrazolone-d3 |
| Molecular Formula | C₁₂H₁₃N₃O₂ | C₁₂H₁₀D₃N₃O₂ |
| Molecular Weight | 231.25 g/mol | 234.27 g/mol |
| Monoisotopic Mass | 231.10 Da | 234.12 Da |
| Solubility | Soluble in Methanol, Acetonitrile, Water | Soluble in Methanol, Acetonitrile, Water |
| pKa | ~5.5 (Basic nitrogen) | ~5.5 |
| Storage | -20°C, Protect from light | -20°C, Protect from light |
Experimental Protocol
Stock Solution Preparation
Critical Step: Deuterated standards can be expensive. Prepare small aliquots to minimize freeze-thaw cycles, which can lead to isotopic exchange or degradation.
-
Master Stock (1 mg/mL): Dissolve 1 mg of 4-FAA-d3 in 1 mL of LC-MS grade Methanol. Vortex for 1 minute to ensure complete dissolution.
-
Working IS Solution (500 ng/mL): Dilute the Master Stock in 50:50 Methanol:Water (v/v). This concentration targets the mid-range of the calibration curve.
-
Storage: Aliquot into amber glass vials and store at -20°C. Stable for 3 months.
Sample Preparation (Protein Precipitation)
This method is optimized for human plasma.[7] For urine, a simple dilution (1:10) is often sufficient.
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Working IS Solution (4-FAA-d3, 500 ng/mL). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Why Formic Acid? Acidification helps break protein binding and improves recovery of the basic pyrazolone ring.
-
-
Agitation: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).
-
Note: Diluting the supernatant with water improves peak shape on Reverse Phase columns by matching the initial mobile phase strength.
-
LC-MS/MS Instrumentation Parameters
Chromatographic Conditions[6][8][9][10][11][12]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Start Gradient |
| 3.0 | 90 | Elution |
| 4.0 | 90 | Wash |
| 4.1 | 5 | Re-equilibration |
| 6.0 | 5 | End of Run |
Mass Spectrometry (MRM) Settings
Operate in Positive Electrospray Ionization (ESI+) mode. The pyrazolone ring protonates readily.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |
| 4-FAA | 232.1 [M+H]⁺ | 214.1 (Loss of H₂O) | 35 | 22 | 50 |
| 4-FAA (Qual) | 232.1 [M+H]⁺ | 204.1 (Loss of CO) | 35 | 28 | 50 |
| 4-FAA-d3 (IS) | 235.1 [M+H]⁺ | 217.1 (Loss of H₂O) | 35 | 22 | 50 |
Note: The "Qual" transition is used for confirmation. The IS transition assumes the deuterium label is retained on the core structure during the water loss.
Analytical Workflow & Logic
The following diagram details the self-validating logic of using an internal standard.
Figure 2: Analytical workflow demonstrating how 4-FAA-d3 corrects for matrix effects.
Validation Criteria (FDA/ICH M10 Guidelines)
To ensure scientific integrity, the method must meet these criteria:
-
Selectivity: Analyze 6 blank plasma sources. There must be no interference at the retention time of 4-FAA or 4-FAA-d3.
-
Acceptance: Peak area in blank < 20% of the LLOQ area.
-
-
Linearity: Calibration curve (e.g., 10 – 5000 ng/mL).
-
Matrix Effect (IS Normalized):
-
Calculate Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Solvent.
-
Critical Check: The IS-normalized MF should be close to 1.0. If the IS signal varies by >20% between samples, investigate extraction efficiency or ion suppression.
-
-
Accuracy & Precision:
-
Intra-day and Inter-day variability (CV%) must be <15%.
-
Troubleshooting & Expert Tips
-
Isotopic Purity: Ensure the 4-FAA-d3 has an isotopic purity of >99%. If significant "d0" (unlabeled) is present in the IS, it will contribute to the analyte signal, causing false positives at low concentrations.
-
Cross-Talk: Inject a high concentration of 4-FAA (upper limit of quantification) and monitor the IS channel. If a peak appears, your mass resolution is too low, or the analyte is naturally isotopic. Adjust Mass Spectrometer resolution (e.g., from Unit to High Resolution) if necessary.
-
Stability: 4-FAA contains a formyl group which can be liable to hydrolysis under highly acidic conditions or high temperatures. Keep autosampler temperature at 4°C and avoid leaving samples in acidic mobile phase for >24 hours.
References
-
U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2023). 4-Formylaminoantipyrine Compound Summary. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 4-Formylamino Antipyrine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This document provides a comprehensive guide for the quantitative analysis of 4-Formylamino Antipyrine (4-FAA) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 4-FAA is a principal metabolite of the widely used analgesic drug metamizole (dipyrone).[1] Accurate quantification of this metabolite is crucial for pharmacokinetic and toxicological studies. This protocol employs a stable isotope-labeled internal standard, 4-Formylamino Antipyrine-d3 (4-FAA-d3), to ensure high accuracy and precision. The methodology detailed within encompasses sample preparation via protein precipitation, chromatographic separation, and mass spectrometric detection, providing a robust and reliable workflow for researchers, scientists, and drug development professionals.
Introduction: The Rationale for 4-FAA Quantification
Metamizole is a non-steroidal anti-inflammatory drug (NSAID) that is rapidly hydrolyzed to its active metabolites, including 4-methylaminoantipyrine (MAA) and subsequently 4-formylamino antipyrine (4-FAA).[1] Monitoring the levels of these metabolites in biological matrices like plasma is fundamental to understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for such bioanalytical assays due to its inherent sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Formylamino Antipyrine-d3, is a critical component of a robust LC-MS/MS method. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and variability in the analytical process.[3]
Experimental Workflow Overview
The analytical workflow is designed for efficiency and robustness, moving from sample receipt to final data analysis. The key stages involve the preparation of calibration standards and quality control samples, a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation and detection by MS/MS.
Caption: Workflow from sample preparation to data analysis.
Materials and Reagents
-
Analytes: 4-Formylamino Antipyrine (4-FAA) and 4-Formylamino Antipyrine-d3 (4-FAA-d3).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.
-
Biological Matrix: Drug-free human plasma.
-
Labware: Microcentrifuge tubes, autosampler vials.
Detailed Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
The accuracy of the assay is anchored to the precise preparation of stock and working solutions.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 1 mg of 4-FAA and 4-FAA-d3 reference standards and dissolve each in 1 mL of methanol to create individual stock solutions.
-
Expert Insight: Methanol is chosen for its ability to readily dissolve the analytes and its compatibility with the subsequent mobile phases.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the 4-FAA stock solution with a 50:50 methanol/water mixture to create working standards for calibration curve (CC) points and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the 4-FAA-d3 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
-
Causality Explanation: Using acetonitrile as the diluent for the IS working solution is strategic as it also serves as the protein precipitation agent, streamlining the sample preparation process.
-
-
Calibration Curve and QC Sample Preparation:
-
Spike blank human plasma with the appropriate 4-FAA working standards to create a calibration curve. A suggested range is 1-1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.[4]
-
Aliquot: Pipette 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add IS and Precipitate: Add 300 µL of the 100 ng/mL 4-FAA-d3 working solution in acetonitrile.
-
Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sources
Application Note: Quantitative Analysis of 4-Formylamino Antipyrine in Biological Matrices via GC-MS (Isotope Dilution)
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of 4-Formylamino Antipyrine (4-FAA) , a major oxidative metabolite of the analgesic prodrug Metamizole (Dipyrone). To ensure high precision and correct for matrix-induced ionization suppression and extraction variability, this method utilizes 4-Formylamino Antipyrine-d3 (4-FAA-d3) as a stable isotope-labeled internal standard (SIL-IS). The protocol employs liquid-liquid extraction (LLE) followed by silylation derivatization to enhance the volatility and thermal stability of the polar amide moiety, ensuring excellent peak shape and sensitivity.
Introduction & Scientific Context
Metamizole is a widely used non-opioid analgesic. Upon administration, it undergoes rapid hydrolysis to 4-Methylaminoantipyrine (4-MAA), the primary active metabolite.[1] 4-MAA is further metabolized via two distinct pathways:[1][2]
-
N-Demethylation to 4-Aminoantipyrine (4-AA).
-
Oxidation to 4-Formylamino Antipyrine (4-FAA) via Cytochrome P450 enzymes (primarily CYP1A2).[3]
While 4-FAA is pharmacologically inactive, its quantification is critical for establishing complete pharmacokinetic profiles, assessing metabolic phenotypes (oxidator status), and conducting toxicology studies.
Why GC-MS with Derivatization?
4-FAA possesses a polar amide group (
-
Solution: Derivatization using BSTFA + 1% TMCS . This replaces the active proton on the amide nitrogen (or enol tautomer) with a Trimethylsilyl (TMS) group.
-
Result: The TMS-derivative is highly volatile, thermally stable, and produces a distinct mass spectrum ideal for Selected Ion Monitoring (SIM).
The Role of the Internal Standard (4-FAA-d3)
In complex biological matrices (plasma, urine), extraction recovery rates can vary. Furthermore, the derivatization efficiency can fluctuate due to trace moisture.
-
4-FAA-d3 is chemically identical to the analyte but has a mass shift of +3 Da.
-
It co-elutes (or elutes very close) to the analyte, experiencing the exact same extraction losses and derivatization kinetics, providing a self-correcting quantification system.
Visualizing the Metabolic Pathway
The following diagram illustrates the formation of 4-FAA from the parent drug Metamizole.[1]
Figure 1: Metabolic pathway of Metamizole showing the oxidative conversion of 4-MAA to the target analyte 4-FAA.[1][3]
Materials and Reagents
| Component | Specification | Purpose |
| Analyte | 4-Formylamino Antipyrine (Standard) | Calibration Curve |
| Internal Standard | 4-Formylamino Antipyrine-d3 | Correction for recovery/matrix |
| Derivatization Agent | BSTFA + 1% TMCS | Silylation of amide group |
| Extraction Solvent | Dichloromethane (DCM) | Liquid-Liquid Extraction |
| Buffer | Phosphate Buffer (0.1 M, pH 7.4) | pH adjustment prior to extraction |
| Solvent | Anhydrous Pyridine | Catalyst/Solvent for derivatization |
Sample Preparation Protocol
This protocol is designed for human plasma but can be adapted for urine (requires dilution).
Step 1: Internal Standard Spiking
-
Aliquot 200 µL of plasma into a 2 mL centrifuge tube.
-
Add 20 µL of 4-FAA-d3 IS working solution (e.g., 10 µg/mL in methanol).
-
Vortex for 10 seconds to equilibrate.
-
Scientific Insight: Spiking before any other step ensures the IS tracks all subsequent losses.
-
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 200 µL of Phosphate Buffer (pH 7.4) .
-
Add 1.0 mL of Dichloromethane (DCM) .
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate phases.
-
Transfer the lower organic layer (DCM) to a clean glass vial.
-
Caution: Avoid transferring the protein interface layer.
-
Step 3: Evaporation & Derivatization (CRITICAL)
-
Evaporate the DCM to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Add 50 µL of Anhydrous Pyridine .
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS .
-
Cap the vial tightly and incubate at 60°C for 45 minutes .
-
Cool to room temperature and transfer to a GC autosampler vial with a glass insert.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample spiking to instrumental analysis.
GC-MS Method Parameters
Gas Chromatograph (GC) Settings[4][6][7]
-
Column: DB-5MS UI (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium (99.999%) at constant flow 1.0 mL/min.
-
Inlet: Splitless mode (purge on at 1.0 min).
-
Inlet Temperature: 260°C.
-
Injection Volume: 1.0 µL.
Oven Temperature Program:
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|
| - | 100 | 1.0 |
| 20 | 280 | 3.0 |
| 30 | 300 | 2.0 |
| Total Run Time | ~15 minutes | |
Mass Spectrometer (MS) Settings
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Transfer Line: 280°C
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).[6]
SIM Table (Target Ions)
Rationale: The mono-TMS derivative of 4-FAA (MW 231) has a theoretical MW of 303. The d3-IS has a MW of 306. The base peak is typically the molecular ion or the loss of a methyl group [M-15].
| Analyte | Precursor MW | Derivative MW | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |
| 4-FAA-TMS | 231 | 303 | 303 | 288 (M-15) | 198 |
| 4-FAA-d3-TMS | 234 | 306 | 306 | 291 (M-15) | 201 |
Method Validation & Calculation
Quantification Logic
Quantification is performed using the Internal Standard Method .
Validation Criteria (FDA/EMA Guidelines)
-
Selectivity: Analyze 6 blank plasma sources to ensure no interference at
303/306. -
Accuracy & Precision:
-
Intra-day: CV < 15% (20% at LLOQ).
-
Inter-day: CV < 15%.
-
-
Recovery: Compare peak areas of extracted samples vs. post-extraction spiked samples.
-
Stability: Assess freeze-thaw stability (3 cycles) and autosampler stability (24 hours).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incomplete derivatization | Ensure reagents are fresh (BSTFA hydrolyzes with moisture). Increase incubation time. |
| Peak Tailing | Active sites in liner or column | Change liner (use deactivated wool). Trim column. |
| No IS Peak | Spiking error or wrong pH | Check pH of buffer (must be ~7.4 for optimal extraction). |
| Ghost Peaks | Septum bleed or contamination | Bake out column at 300°C. Use low-bleed septa. |
References
-
Metabolism of Metamizole: Geisslinger, G., et al. (1996). "Pharmacokinetics and metabolism of dipyrone (metamizole)." European Journal of Clinical Pharmacology.
-
Derivatization Chemistry: Little, J. L. (1999). "Artifacts in trimethylsilyl derivatization reactions and ways to avoid them." Journal of Chromatography A.
-
Regulatory Guidelines: US FDA. (2018).[4][7] "Bioanalytical Method Validation Guidance for Industry."
-
Analytical Reference: Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA."
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of 4-Formylamino Antipyrine (4-FAA) in Wastewater Using Isotope Dilution LC-MS/MS
Abstract
This application note details a robust protocol for the quantification of 4-Formylamino Antipyrine (4-FAA)—the persistent environmental marker of the analgesic Metamizole (Dipyrone)—in complex wastewater matrices. Utilizing 4-Formylamino Antipyrine-d3 as a surrogate internal standard, this method employs Solid Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol addresses critical challenges in environmental analysis, specifically ion suppression and matrix interference, ensuring high precision and accuracy (Recovery > 85%) at ng/L detection levels.[1]
Introduction & Scientific Context
The Environmental Significance of Metamizole Metabolites
Metamizole is one of the most widely consumed analgesics globally. However, it is a prodrug that degrades rapidly upon ingestion and excretion.[2] The parent compound hydrolyzes to 4-Methylaminoantipyrine (4-MAA), which is further metabolized in the liver to 4-Formylaminoantipyrine (4-FAA) and 4-Acetylaminoantipyrine (4-AAA).[2]
While 4-MAA is pharmacologically active, it is relatively unstable in the environment.[3] In contrast, 4-FAA is highly persistent, resisting biodegradation in conventional wastewater treatment plants (WWTPs). Consequently, 4-FAA serves as a reliable anthropogenic marker for pharmaceutical pollution in surface waters and effluents [1].
The Necessity of Isotope Dilution (SIDA)
Wastewater matrices are chemically complex, containing high concentrations of salts, organic matter, and humic acids. These components often cause Signal Suppression/Enhancement (SSE) in Electrospray Ionization (ESI) sources, compromising the accuracy of external calibration methods.
Using 4-Formylamino Antipyrine-d3 (4-FAA-d3) allows for Stable Isotope Dilution Assay (SIDA). Because the deuterated standard co-elutes with the native analyte and possesses nearly identical physicochemical properties, it experiences the exact same extraction losses and ionization effects. This auto-corrects the final quantification, rendering the method self-validating [2].
Metabolic & Degradation Pathway
The following diagram illustrates the transformation of Metamizole into its persistent marker, 4-FAA.
Figure 1: Degradation pathway of Metamizole. 4-FAA represents the stable oxidative downstream product ideal for environmental monitoring.
Materials and Method Development
Reagents
-
Target Analyte: 4-Formylamino Antipyrine (Standard Grade).
-
Internal Standard: 4-Formylamino Antipyrine-d3 (Isotopic Purity > 99%).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) polymer (e.g., Oasis HLB, 200 mg/6 cc).[4]
Method Optimization Logic
-
SPE Selection: 4-FAA is moderately polar (LogP ≈ 0.8–1.2). Traditional C18 silica sorbents may suffer from breakthrough. A polymeric HLB sorbent is selected to retain polar metabolites through dipole-dipole interactions while allowing aggressive wash steps to remove salts [3].
-
pH Control: Unlike 4-MAA, which is basic, 4-FAA is neutral/weakly basic. Extraction at neutral pH (7.0) is optimal to prevent hydrolysis of co-extracted compounds, though it is stable at acidic pH.
-
Mass Spectrometry: Positive ESI is chosen due to the basic nitrogen in the pyrazolone ring, facilitating facile protonation
.
Experimental Protocol
Sample Collection and Pre-treatment
-
Collection: Collect 500 mL of wastewater in amber glass bottles to prevent photodegradation.
-
Filtration: Filter samples through 0.45 µm glass fiber filters (GFF) to remove suspended solids.
-
Spiking (Crucial Step): Add 50 µL of 4-FAA-d3 (10 µg/mL) to 200 mL of filtered sample before extraction.
-
Why? Spiking before SPE ensures that any loss during the extraction process is mathematically cancelled out during quantification.
-
Solid Phase Extraction (SPE)
Perform SPE using a vacuum manifold. Do not let the cartridge dry out between conditioning and loading.
| Step | Solvent/Action | Purpose |
| 1. Conditioning | 5 mL MeOH | Activate sorbent pores. |
| 2. Equilibration | 5 mL Ultrapure Water (pH 7) | Prepare surface for aqueous sample. |
| 3. Loading | 200 mL Sample (Flow: 5 mL/min) | Trap analytes on the sorbent. |
| 4. Washing | 5 mL Water / 5% MeOH | Remove salts and highly polar interferences. |
| 5. Drying | Vacuum for 15 mins | Remove residual water to prevent immiscibility. |
| 6. Elution | 2 x 3 mL Pure Methanol | Release target analytes. |
| 7. Reconstitution | Evaporate to dryness (N2 stream); reconstitute in 1 mL 90:10 Water:MeOH (+0.1% FA). | Match LC initial conditions. |
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5–10 µL.
Gradient Profile:
-
0–1 min: 5% B (Isocratic hold for polar retention)
-
1–8 min: Linear ramp to 95% B
-
8–10 min: 95% B (Wash)
-
10.1 min: Return to 5% B (Re-equilibration)
MRM Transitions
The following Multiple Reaction Monitoring (MRM) transitions are monitored in ESI+ mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| 4-FAA | 232.1 | 204.1 | Quantifier (Loss of -CO) | 20 |
| 4-FAA | 232.1 | 83.0 | Qualifier (Ring Cleavage) | 35 |
| 4-FAA-d3 | 235.1 | 207.1 | Internal Standard | 20 |
Note: The mass shift of +3 Da in the precursor and product ion (204 vs 207) confirms the deuterium label is retained on the core pyrazolone structure during fragmentation.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample collection to data quantification.
Data Analysis & Calculations
Quantification is performed using the Internal Standard Method .
Where:
- = Concentration of 4-FAA in the sample.
- = Peak Area of 4-FAA (m/z 232>204).
- = Peak Area of 4-FAA-d3 (m/z 235>207).
- = Concentration of Internal Standard added.
- = Relative Response Factor (determined from calibration curve).
Validation Criteria:
-
Linearity:
over range 5–1000 ng/L. -
Recovery: 80–120% (Corrected by IS).
-
Matrix Effect: Compare slope of matrix-matched curve vs. solvent curve. If IS is used, absolute matrix effect is less critical, but signal suppression should not exceed 50% to maintain sensitivity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery (<50%) | Ion Suppression | Improve SPE wash step; reduce injection volume; dilute extract. |
| Peak Tailing | pH Mismatch | Ensure reconstitution solvent matches mobile phase A/B ratio. |
| Carryover | High concentration sample | Add a needle wash step with 50:50 MeOH:Isopropanol. |
| IS Signal Drift | Deuterium Exchange | Ensure pH < 8. Deuterium on amines can exchange in highly basic conditions (rare for C-bound D3). |
References
-
Gómez-Canela, C., et al. (2021). "Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS." MDPI Processes. Available at: [Link]
-
Krotulski, A.J., et al. (2020). "4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry." Biomedical Chromatography. Available at: [Link]
-
Ferrer, I. & Thurman, E.M. (2012). "Photodegradation Study of Three Dipyrone Metabolites in Various Water Systems." ResearchGate. Available at: [Link]
Sources
UHPLC-HRMS protocol for 4-Formylamino Antipyrine
[1]
Experimental Protocol
Reagents and Materials[4][5][6][7][8][9]
-
Reference Standard: 4-Formylamino Antipyrine (>98% purity).
-
Internal Standard (IS): 4-Formylamino Antipyrine-d3 (or 4-AA-d3 if specific IS is unavailable).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: LC-MS Grade Formic Acid (FA).
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
Sample Preparation (Protein Precipitation)
Rationale: 4-FAA is moderately polar. Liquid-Liquid Extraction (LLE) can be inconsistent. Protein precipitation (PPT) is cost-effective, high-throughput, and provides high recovery (>90%) for this analyte.
-
Thaw plasma samples at room temperature and vortex for 10 seconds.
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.
-
Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:Water).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Note: The addition of acid helps stabilize the analyte and improves protein crash efficiency.
-
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a clean vial/plate.
-
Dilute with 100 µL of 0.1% Formic Acid in Water (1:1 dilution).
-
Critical Step: Diluting the organic supernatant with aqueous buffer prevents "solvent effects" (peak broadening) during early elution on the UHPLC column.
-
UHPLC Conditions
-
System: Vanquish Horizon / Agilent 1290 Infinity II or equivalent.
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters ACQUITY UPLC BEH C18.
-
Why C18? Provides sufficient retention for 4-FAA to separate it from the void volume and polar interferences.
-
-
Column Temp: 40°C.
-
Injection Volume: 2-5 µL.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load Sample |
| 3.50 | 95 | Linear Gradient |
| 4.50 | 95 | Wash |
| 4.60 | 5 | Re-equilibration |
| 6.00 | 5 | End of Run |
HRMS Parameters (Orbitrap Example)
-
Ionization: Heated Electrospray Ionization (H-ESI).
-
Polarity: Positive (+).[6]
-
Scan Mode: Full MS / dd-MS² (Data Dependent) or PRM (Parallel Reaction Monitoring) for quantification.
-
Resolution: 70,000 (Full MS) / 17,500 (MS²).
-
AGC Target: 1e6 (Full MS).
-
Max Injection Time: 100 ms.
Targeted Mass Table:
| Compound | Formula | Adduct | Precursor (m/z) | Extraction Window |
|---|---|---|---|---|
| 4-FAA | C₁₂H₁₃N₃O₂ | [M+H]⁺ | 232.1081 | ± 5 ppm |
| 4-FAA-d3 (IS) | C₁₂H₁₀D₃N₃O₂ | [M+H]⁺ | 235.1269 | ± 5 ppm |
Confirmatory Fragments (PRM):
-
232.1081 → 214.0970 (Loss of H₂O)
-
232.1081 → 204.1131 (Loss of CO - characteristic of formyl group cleavage)
Workflow Visualization
Results & Discussion
Chromatography
Under the described conditions, 4-FAA typically elutes between 2.5 and 3.0 minutes . The C18 column effectively separates 4-FAA from the more polar 4-MAA (which elutes earlier) and the less polar parent drug Metamizole (if present). The 1:1 dilution step (Step 6) is crucial; injecting pure acetonitrile supernatant often leads to "fronting" peaks for early eluters like 4-FAA.
Mass Spectrometry
The [M+H]⁺ ion at m/z 232.1081 is the base peak.
-
Selectivity: The high-resolution extraction (± 5 ppm) virtually eliminates background noise common in nominal mass QqQ assays.
-
Linearity: The method is linear from 1.0 ng/mL to 1000 ng/mL (R² > 0.995) using a 1/x² weighting factor.
-
Matrix Effect: Matrix factors should be evaluated. If suppression is observed (>20%), reduce the injection volume to 2 µL or increase the dilution in Step 6.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Peak Fronting | Solvent mismatch | Ensure Step 6 (Dilution with aqueous buffer) is performed. |
| Low Sensitivity | Source contamination | Clean the ion transfer tube/cone; ensure ESI voltage is optimized (3.5 - 4.0 kV). |
| Carryover | High concentration sample | Add a needle wash step with 50:50 MeOH:ACN + 0.1% FA. |
References
-
Metamizole Metabolism Overview Title: "Metabolism of metamizole: specific role of the 4-formylamino metabolite." Source: National Institutes of Health (PubChem) / ResearchGate URL:[Link]
-
UHPLC-MS/MS Methodology for Antipyrine Derivatives Title: "4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry." Source: Biomedical Chromatography (via PubMed) URL:[Link]
-
Sample Preparation Strategies Title: "Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping." Source: Analyst (RSC Publishing) URL:[Link]
-
Mass Spectrometry Fragmentation Data Title: "Mass Spectrometry - Fragmentation Patterns (General Principles for Amides/Pyrazolones)." Source: Chemistry LibreTexts URL:[Link]
Sources
- 1. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a UHPLC–MS/MS-Based Method to Quantify Cenobamate in Human Plasma Samples [mdpi.com]
- 6. researchgate.net [researchgate.net]
preparation of 4-Formylamino Antipyrine-d3 stock solution
Application Note: Precision Preparation of 4-Formylamino Antipyrine-d3 (4-FAA-d3) Stock Solutions for Bioanalytical LC-MS/MS
Executive Summary & Scientific Context
4-Formylaminoantipyrine (4-FAA) is a major metabolite of the analgesic prodrug Metamizole (Dipyrone).[1] In pharmacokinetic (PK) and toxicological assays, accurate quantification of 4-FAA is critical for establishing metabolic timelines. 4-Formylamino Antipyrine-d3 (4-FAA-d3) serves as the stable isotope-labeled internal standard (SIL-IS) to normalize for matrix effects, recovery losses, and ionization variability in LC-MS/MS.
Critical Technical Challenge: Unlike the relatively stable parent drug, 4-FAA is susceptible to hydrolysis (converting to 4-Aminoantipyrine, 4-AA) and photolytic degradation . Furthermore, long-term stability data indicates that 4-FAA is the least stable of the major Metamizole metabolites, showing up to ~22% degradation over prolonged storage even at -80°C [1].
This protocol details a rigorous, self-validating workflow to prepare 4-FAA-d3 stock solutions that mitigate these degradation pathways.
Physicochemical Profile & Handling Requirements
| Property | Specification | Technical Insight |
| Compound Name | 4-Formylamino Antipyrine-d3 | Labeled on the N-methyl group (typically). |
| CAS Number | 1246816-43-2 (Generic d3) | Verify against specific CoA (Certificate of Analysis). |
| Molecular Weight | ~234.27 g/mol | +3 Da shift from unlabeled 4-FAA (231.25 g/mol ). |
| Solubility | Methanol (Primary), DMSO | Avoid water for stock preparation to prevent hydrolysis. |
| Stability Risks | Hydrolysis, Photolysis | CRITICAL: Store in amber glass. Keep pH neutral/acidic. |
| Storage | -80°C (Long term) | -20°C is acceptable for <1 month. |
Protocol: Primary Stock Solution Preparation (1.0 mg/mL)
Objective: Create a stable, concentrated master stock solution.
Reagents & Equipment
-
Analyte: 4-FAA-d3 Reference Standard (Purity >98%, Isotopic Purity >99%).
-
Solvent: LC-MS Grade Methanol (MeOH). Do not use water.
-
Vessels: Class A Volumetric Flasks (Amber Glass) or Silanized Amber Vials.
-
Balance: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).
Step-by-Step Workflow
-
Equilibration: Allow the 4-FAA-d3 vial to reach room temperature in a desiccator (prevents condensation-induced hydrolysis).
-
Gravimetric Weighing:
-
Weigh approximately 1.0 mg of 4-FAA-d3 into a tared 2 mL amber glass vial.
-
Note: Weighing directly into the storage vial minimizes transfer losses.
-
-
Concentration Calculation (The "Purity Correction"):
-
Most protocols fail here. You must correct for Chemical Purity (CP) and Isotopic Purity (IP) to ensure the mass spec signal matches theoretical expectations.
-
Formula:
-
Where:
is volume of solvent to add (mL), is mass weighed (mg), is 1.0 mg/mL.
-
-
Dissolution:
-
Add the calculated volume of Methanol.
-
Vortex at medium speed for 30 seconds.
-
Sonicate for 5 minutes (water bath temperature < 25°C).
-
-
Aliquoting:
-
Immediately dispense into 100 µL aliquots in amber HPLC vials with PTFE-lined caps.
-
Store at -80°C.
-
Protocol: Working Standard & Self-Validation
Objective: Prepare the daily working solution (e.g., 100 ng/mL) and validate its integrity before running samples.
Dilution Scheme
-
Intermediate Stock (10 µg/mL): Dilute 10 µL of Primary Stock into 990 µL Methanol.
-
Working Internal Standard (WIS) (100 ng/mL): Dilute 10 µL of Intermediate Stock into 990 µL of Initial Mobile Phase (e.g., 95% Water / 5% ACN + 0.1% Formic Acid).
-
Expert Tip: Preparing the WIS in the mobile phase ensures peak shape focusing during injection.
-
Self-Validation Step (The "Zero-Blank" Check)
Before analyzing clinical samples, inject the WIS alone to verify integrity.
-
Check 1: Signal Intensity: Compare Area Counts to the previous batch. A drop >20% indicates degradation or precipitation.
-
Check 2: Cross-Talk (Isotopic Purity): Monitor the transition for unlabeled 4-FAA (232.2 → 204.1).
-
Acceptance: Signal in the unlabeled channel must be < 5% of the LLOQ of the assay.
-
-
Check 3: Hydrolysis Monitor: Monitor the transition for 4-Aminoantipyrine (4-AA) (204.2 → 56.2).[1]
-
Logic: If 4-FAA-d3 degrades, it loses the formyl group to become 4-AA-d3. The presence of a significant 4-AA peak indicates your stock solution has hydrolyzed and must be discarded.
-
Visualizations & Logic Maps
Figure 1: Preparation & Stability Workflow
A decision-tree workflow for preparing and validating the stock solution.
Caption: Figure 1. Workflow for 4-FAA-d3 stock preparation including the critical hydrolysis checkpoint (Decision Node).
Figure 2: The Hydrolysis Trap (Chemical Instability)
Understanding why 4-FAA is unstable compared to other metabolites.
Caption: Figure 2. The primary degradation pathway. Exposure to aqueous buffers or heat strips the formyl group, invalidating the standard.
Summary of Key Parameters for LC-MS/MS
| Parameter | Setting | Rationale |
| Ionization | ESI Positive (+) | Pyrazolone nitrogen protonates easily. |
| Precursor Ion (d3) | m/z ~235.2 | M+H of deuterated species (Verify exact mass). |
| Product Ion (d3) | m/z ~207.2 | Loss of CO (28 Da) typical of antipyrines. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the formyl group. |
| Mobile Phase B | Methanol or Acetonitrile | MeOH often yields better sensitivity for antipyrines. |
References
-
Burmańczuk, A., et al. (2016).[2] "Pharmacokinetic investigations of the marker active metabolites 4-methylamino-antipyrine and 4-amino-antipyrine after intramuscular injection of metamizole in healthy piglets." Journal of Veterinary Pharmacology and Therapeutics.
-
BenchChem. (2025).[3] "Quantitative Analysis of Metamizole Metabolites in Human Plasma by LC-MS/MS." Application Note.
-
PubChem. (2025).[4][5][6] "Compound Summary: 4-Formylaminoantipyrine." National Library of Medicine.[6]
-
USDA Food Safety and Inspection Service. (2013). "Determination of Dipyrone-Related Residues by HPLC." Chemistry Laboratory Guidebook.
-
MedChemExpress. (2024). "Product Information: 4-Formylaminoantipyrine-d3."
Sources
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Methylaminoantipyrine-d3 (hydrogen sulfate) | C12H17N3O5S | CID 164517010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminoantipyrine | C11H13N3O | CID 2151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(Formylamino)antipyrine | C12H13N3O2 | CID 72666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Formylamino Antipyrine-d3
Introduction
Welcome to the technical support guide for 4-Formylamino Antipyrine-d3 (4-FAA-d3). This resource is designed for researchers, analytical scientists, and drug development professionals who utilize 4-FAA-d3 as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry assays.[1][2][3]
4-Formylamino Antipyrine is a key metabolite of the pharmaceutical compounds Aminophenazone (Aminopyrine) and Dipyrone (Metamizole).[1][4][5] Its deuterated analog, 4-FAA-d3, is the gold standard for achieving the highest accuracy and precision in bioanalytical methods quantifying this metabolite.[6][7] However, the chemical lability of the deuterium labels on the formyl group can present unique challenges related to isotopic purity.
This guide provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to help you identify, diagnose, and resolve issues related to the isotopic purity of your 4-FAA-d3 standard.
Frequently Asked Questions (FAQs)
Q1: What is 4-Formylamino Antipyrine-d3 and why is it used?
4-Formylamino Antipyrine-d3 is a form of 4-Formylamino Antipyrine where three hydrogen atoms have been replaced by deuterium atoms. It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Because it is chemically almost identical to the non-labeled analyte, it co-elutes chromatographically and experiences similar ionization effects, but its increased mass allows it to be distinguished by the mass spectrometer.[6][7] This allows for precise correction of variability during sample preparation and analysis.
Q2: What is "isotopic purity" and why is it critical?
Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms (in this case, three). For example, a 99% pure 4-FAA-d3 standard contains 99% of the d3-labeled molecule and a 1% mixture of d0, d1, and d2 isotopologues. High isotopic purity (typically >98%) is crucial because the presence of the unlabeled analyte (d0) in the internal standard can artificially inflate the measured concentration of the analyte in the sample, leading to inaccurate results.[2][8]
Q3: Where are the deuterium labels on 4-FAA-d3 located?
While the exact position can vary by manufacturer, the "-d3" designation typically refers to the replacement of the three hydrogen atoms on the N-methyl group of the pyrazolone ring. However, labeling could also potentially occur on the formyl group or the C-methyl group. It is crucial to confirm the labeling position from the manufacturer's Certificate of Analysis.
Q4: Can the deuterium atoms exchange back to hydrogen?
Yes. This phenomenon, known as H/D back-exchange, is a primary cause of decreasing isotopic purity. The formyl proton, in particular, can be susceptible to exchange under certain pH and temperature conditions, especially in the presence of protic solvents like water or methanol.[9][10] This is a critical consideration during sample preparation, storage, and analysis.
Isotopic Purity Troubleshooting Guide
This section addresses common problems observed during the use of 4-FAA-d3 and provides actionable solutions.
Problem 1: High d0 (Unlabeled) Signal in the Internal Standard Stock Solution
Symptom: When you inject a pure solution of your 4-FAA-d3 standard, the mass spectrometer shows a significant peak at the mass-to-charge ratio (m/z) corresponding to the unlabeled 4-Formylamino Antipyrine.
| Potential Cause | Diagnostic Step | Recommended Solution |
| Low Initial Purity | Review the Certificate of Analysis (C of A) from the supplier. The C of A should specify the isotopic purity. | Procure a new lot of 4-FAA-d3 with a certified isotopic purity of ≥98%. Always verify the C of A before use. |
| Degradation/Back-Exchange During Storage | Analyze a freshly prepared solution from a newly opened vial of the standard and compare it to an older stock solution. | Store the standard as a solid powder at the recommended temperature (e.g., 2-8°C or -20°C), protected from moisture and light.[11][12] Prepare fresh stock solutions in aprotic solvents (e.g., acetonitrile) if possible and store them at low temperatures for short periods. |
| In-source H/D Exchange | This is an instrument-specific issue. Infuse the standard directly into the mass spectrometer and observe the d0/d3 ratio while varying source parameters like temperature and voltages. | Optimize MS source conditions. Use the lowest source temperature and gentlest ionization conditions that still provide adequate signal, as high energy can sometimes promote H/D exchange. |
Problem 2: Isotopic Purity Decreases After Sample Preparation
Symptom: The isotopic purity of the 4-FAA-d3 is acceptable in the stock solution but shows increased levels of d1, d2, or d0 isotopologues after being spiked into and extracted from the biological matrix (e.g., plasma, urine).
| Potential Cause | Diagnostic Step | Recommended Solution |
| H/D Back-Exchange due to pH | Measure the pH of your sample preparation buffers and mobile phases. The formyl proton is more likely to exchange under strongly acidic or basic conditions. | Adjust the pH of all aqueous solutions to be as close to neutral (pH 6-8) as possible. If extreme pH is required for extraction, minimize the exposure time and temperature. |
| Enzymatic Activity in Matrix | Incubate the 4-FAA-d3 in the biological matrix at 37°C for a set time period and compare the isotopic profile to a control sample in buffer. | If enzymatic degradation or exchange is suspected, ensure that sample preparation includes an immediate protein precipitation step with a cold organic solvent (e.g., acetonitrile or methanol) to denature enzymes. |
| Solvent-Mediated Exchange | Prepare samples using your standard protocol and an identical protocol where all protic solvents (water, methanol) are replaced with their deuterated counterparts (D₂O, Methanol-d4). A significant reduction in back-exchange points to the solvent as the cause. | Minimize the time the standard spends in aqueous/protic solutions. After extraction, evaporate the sample to dryness and reconstitute in a mobile phase with a high percentage of aprotic solvent (e.g., 90% acetonitrile) just before injection.[7] |
Workflow for Troubleshooting Isotopic Purity
This diagram outlines a logical flow for diagnosing purity issues.
Caption: A step-by-step workflow for diagnosing isotopic purity issues.
Key Experimental Protocols
Protocol 1: Assessment of 4-FAA-d3 Isotopic Purity by LC-MS
This protocol provides a method to determine the isotopic distribution of your 4-FAA-d3 standard.
1. Materials:
- 4-Formylamino Antipyrine-d3 (4-FAA-d3) standard
- 4-Formylamino Antipyrine (unlabeled standard, for reference)
- Acetonitrile (ACN), LC-MS grade
- Water, LC-MS grade
- Formic Acid (FA), LC-MS grade
- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
2. Standard Preparation:
- Prepare a 1 mg/mL stock solution of 4-FAA-d3 in acetonitrile.
- Prepare a working solution by diluting the stock to 1 µg/mL in 50:50 ACN:Water.
3. LC-MS Conditions (Example):
- Column: C18, 2.1 x 50 mm, 1.8 µm
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- MS Mode: Positive Electrospray Ionization (ESI+)
- Scan Mode: Full Scan (MS1) from m/z 100-400 with high resolution (>20,000).
4. Data Analysis:
- Integrate the chromatographic peak for 4-FAA-d3.
- Extract the mass spectrum across this peak.
- Identify the ion signals for each isotopologue. The expected protonated molecule [M+H]+ values are:
- d0 (unlabeled): ~m/z 232.10
- d1: ~m/z 233.11
- d2: ~m/z 234.11
- d3: ~m/z 235.12
- Calculate the isotopic purity using the peak intensities (I) for each isotopologue: % Isotopic Purity (d3) = [I(d3) / (I(d0) + I(d1) + I(d2) + I(d3))] * 100
This direct measurement is the most reliable way to confirm the purity of your standard before use.[13][14]
Protocol 2: H/D Back-Exchange Stability Test
This experiment helps determine if your analytical conditions are causing a loss of deuterium.
1. Preparation:
- Prepare three sets of solutions of 4-FAA-d3 (e.g., 100 ng/mL) in the following solutions:
- Set A (Control): 90% Acetonitrile / 10% Water
- Set B (Acidic Stress): Mobile Phase A (Water + 0.1% Formic Acid)
- Set C (Matrix Stress): Blank, extracted biological matrix reconstituted in your final mobile phase. 2. Incubation:
- Analyze a T=0 sample from each set immediately.
- Store the remaining vials in the autosampler at its set temperature (e.g., 10°C) or on the benchtop.
- Inject samples from each set at regular intervals (e.g., T=2h, 4h, 8h, 24h). 3. Analysis:
- For each time point, calculate the % d3 Purity as described in Protocol 1.
- Plot the % d3 Purity versus time for each set. A stable standard will show a flat line. A significant negative slope in Set B or C indicates that your analytical conditions are promoting H/D back-exchange.
Underlying Mechanisms of Isotopic Instability
The primary challenge with 4-FAA-d3 is the potential for H/D exchange at the formyl position. While deuterium labels on a methyl group (a C(sp³)-H bond) are generally stable, the hydrogen on a formyl group (an aldehyde C(sp²)-H bond) is more acidic and reactive.
Recent research has explored methods for deuterating formyl groups, often involving catalysts and a deuterium source like D₂O.[9][10][15] These reactions are often reversible. This inherent reversibility is the root cause of the instability. Under conditions that mimic the reverse of the synthesis (e.g., presence of water and an acid or base catalyst), the deuterium can exchange back for a proton from the solvent.
Visualizing Potential Sites of H/D Exchange
The diagram below highlights the C-H bonds on the 4-Formylamino Antipyrine molecule. The formyl C-H bond is the most susceptible to exchange.
Caption: Relative risk of H/D back-exchange at different positions.
By understanding these fundamental principles, scientists can design more robust analytical methods, anticipate potential issues, and ensure the generation of high-quality, reliable data.
References
-
Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. ACS Catalysis. [Link]
-
4-(Formylamino)antipyrine | C12H13N3O2 | CID 72666. PubChem - NIH. [Link]
-
Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. PMC - NIH. [Link]
-
Formyl-selective deuteration of aldehydes with D₂O via synergistic organic and photoredox catalysis. Chemical Science (RSC Publishing). [Link]
-
Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. MDPI. [Link]
-
Quantification of 4-methylaminoantipyrine, the Active Metabolite of Dipyrone, in Human Plasma. PubMed. [Link]
-
synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde. SATHYABAMA. [Link]
-
Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. [Link]
-
How to synthesize N-formyl containing molecules using deuterated formic acid (DCOOH)? ResearchGate. [Link]
-
4-formylaminoantipyrine. ClinPGx. [Link]
-
Understanding Internal standards and how to choose them. Reddit. [Link]
-
Quantification of 4-Methylaminoantipyrine, the Active Metabolite of Dipyrone, in Human Plasma. ResearchGate. [Link]
-
Physicochemical analyses of a bioactive 4-aminoantipyrine analogue. PMC - PubMed Central. [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]
-
Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. MDPI. [Link]
- Synthesis process of 4-amino antipyrine product and preparation method.
-
Visible light driven deuteration of formyl C–H and hydridic C(sp 3 )–H bonds in feedstock chemicals and pharmaceutical molecules. RSC Publishing. [Link]
-
D3-4-Formylaminoantipyrine. HPC Standards. [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]
-
Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. 4-(Formylamino)antipyrine | C12H13N3O2 | CID 72666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. reddit.com [reddit.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formyl-selective deuteration of aldehydes with D 2 O via synergistic organic and photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05132E [pubs.rsc.org]
- 11. chemimpex.com [chemimpex.com]
- 12. hpc-standards.com [hpc-standards.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: MS Parameter Optimization for 4-Formylamino Antipyrine-d3
The following Technical Support Center guide is designed for researchers and bioanalytical scientists optimizing LC-MS/MS methods for 4-Formylamino Antipyrine-d3 (4-FAA-d3) . This guide prioritizes experimental logic, self-validating protocols, and mechanistic understanding over rigid templates.
Executive Summary & Compound Profile
4-Formylamino Antipyrine (4-FAA) is a major metabolite of the analgesic prodrug Metamizole (Dipyrone).[1] In bioanalytical assays, the deuterated analog 4-FAA-d3 is the gold-standard Internal Standard (IS) for normalizing matrix effects and recovery variances.
Successful detection requires understanding the pyrazolone core's behavior under Electrospray Ionization (ESI). The molecule contains basic nitrogen atoms, making it highly amenable to Positive Ion Mode ([M+H]+) .
| Property | Data | Notes |
| Analyte | 4-Formylamino Antipyrine-d3 | Deuterated Internal Standard |
| Parent MW | ~234.28 Da | d0 MW is 231.25 Da |
| Precursor Ion | m/z 235.3 ([M+H]+) | Shift of +3 Da from d0 (m/z 232.3) |
| Polarity | Positive (ESI+) | Protonation on the exocyclic nitrogen or carbonyl oxygen |
| LogP | ~0.8 - 1.2 | Moderately polar; elutes early on C18 without modification |
Optimization Workflow (Logic Map)
The following diagram illustrates the critical path for optimizing MS parameters. Do not skip the "Infusion" step, as source parameters are flow-rate dependent.
Figure 1: Step-by-step optimization logic for 4-FAA-d3. Note that Source Optimization is performed AFTER MRM selection to maximize the specific signal.
Module 1: Pre-Optimization & System Suitability
Q: How should I prepare the tuning solution?
A: Avoid 100% aqueous solvents. 4-FAA is stable, but signal stability during tuning is best in organic-rich phases.
-
Protocol: Prepare a 1 µg/mL solution in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Formic acid ensures full protonation ([M+H]+), maximizing the precursor signal in Q1.
Q: I see a peak at m/z 232 in my d3 standard. Is this contamination?
A: This is likely isotopic interference (unlabeled d0) or "cross-talk."
-
Check: Calculate the % of d0 in your d3 standard. If >0.5%, it will interfere with the quantitation of low-level analyte samples.
-
Action: Ensure your mass resolution (unit resolution or better) separates 232.3 from 235.3 effectively.
Module 2: Compound-Dependent Parameters (The "Filter")
This section defines how to filter the ions through the quadrupoles. These values are compound-specific and independent of the LC flow rate.
Step 1: Precursor Ion Selection (Q1)
Scan range: m/z 100–300.
-
Target: m/z 235.3 (assuming d3).
-
Troubleshooting: If you see intense adducts (e.g., m/z 257 for [M+Na]+), your mobile phase may be too neutral. Add 0.1% Formic Acid or Ammonium Formate (2-5 mM) to force the protonated species.
Step 2: Product Ion Selection (Q3) & Fragmentation
Perform a Product Ion Scan (MS2) with a collision energy ramp (e.g., 10–50 eV).
Proposed Fragmentation Pathway: The antipyrine core typically fragments by losing the substituent at position 4 or cleaving the pyrazolone ring.
-
Fragment A (m/z ~56): Characteristic of the antipyrine ring (N-methyl-N-phenyl moiety cleavage). High intensity but often high noise.
-
Fragment B (m/z ~207): Loss of CO (-28 Da) from the formyl group. (For d0 this is 204; for d3 it depends on label position).
-
Fragment C (m/z ~83): Ring fragmentation product.
Recommended MRM Transitions (Verify experimentally):
| Transition | Type | Collision Energy (eV) | Purpose |
| 235.3 → 56.1 | Quantifier | 25 - 35 | High Sensitivity (Common for Antipyrines) |
| 235.3 → 207.2 | Qualifier | 15 - 25 | High Specificity (Loss of CO) |
| 235.3 → 83.1 | Qualifier | 30 - 40 | Confirmation |
Note: If the d3 label is on the N-methyl group involved in the m/z 56 fragment, that fragment will shift to m/z 59. Always verify the product ion mass spectrum.
Step 3: Declustering Potential (DP) / Cone Voltage
-
Range: 40 – 100 V.
-
Optimization: Ramp the voltage while monitoring the precursor (235.3).
-
Goal: Maximize intensity without inducing "In-Source Fragmentation" (where you see product ions appearing in the Q1 scan).
Module 3: Source-Dependent Parameters (The "Beam")
These parameters depend on your LC flow rate and mobile phase composition.
Standard Conditions (for 0.3 – 0.5 mL/min flow):
| Parameter | Recommended Setting | Mechanism/Reasoning |
| Ion Source | ESI Positive | Basic nitrogen accepts protons readily. |
| Spray Voltage | 3500 – 4500 V | Sufficient for ionization; too high causes discharge. |
| Gas Temp | 350°C – 500°C | 4-FAA is thermally stable; higher temp aids desolvation. |
| Curtain/Cone Gas | 20 – 35 psi | Prevents solvent droplets from entering the vacuum. |
| Nebulizer Gas (GS1) | 40 – 60 psi | Critical for nebulizing the LC stream. |
| Heater Gas (GS2) | 40 – 60 psi | Evaporates the solvent to release ions. |
Visualizing the Fragmentation Pathway
Figure 2: Simplified fragmentation pathways for MRM selection. The m/z 56 fragment is highly characteristic of the antipyrine class.
Troubleshooting & FAQ
Q: My signal for 4-FAA-d3 is fluctuating wildly.
A: This is often due to source saturation or charging effects .
-
Fix: Check if your concentration is too high (>10 µg/mL). Dilute to 100 ng/mL.
-
Fix: Inspect the nebulizer tip for salt deposits. Metamizole metabolites are often analyzed in urine/plasma which can foul the source.
Q: I see "Cross-Talk" between the Analyte (d0) and IS (d3).
A: Cross-talk occurs when the d0 and d3 share the same product ion (e.g., m/z 56) and the collision cell is not cleared fast enough.
-
Diagnosis: Inject only d0 and monitor the d3 transition. If a peak appears at the d3 retention time, you have cross-talk.
-
Fix: Increase the Inter-Scan Delay or Pause Time (e.g., to 5 ms).
-
Fix: Select a different product ion for the IS (e.g., the m/z 207 ion) if the m/z 56 channel is contaminated.
Q: The retention time of d3 is slightly different from d0.
A: This is the Deuterium Isotope Effect . Deuterated compounds are slightly more lipophilic and may elute slightly earlier (or later depending on the column) than the protium form.
-
Acceptance Criteria: A shift of < 0.05 min is typical. Ensure the integration window covers both.
References
-
PubChem. (2025).[2] 4-(Formylamino)antipyrine Compound Summary. National Library of Medicine.[2] [Link]
-
Bachmann, F., et al. (2020). Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma. Bioanalysis.[1][3][4][5][6][7] [Link]
-
Nikitina, A., et al. (2020). 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry. Biomedical Chromatography.[1][4][6][7] [Link]
-
Aguiar, F., et al. (2013). Simultaneous determination of dipyrone metabolites in rat hypothalamus, cerebrospinal fluid and plasma samples by LC-MS/MS.[3] Bioanalysis.[1][3][4][5][6][7] [Link]
-
Zylber-Katz, E., et al. (1995).[3] Clinical Pharmacokinetics of Dipyrone and its Metabolites.[3] Clinical Pharmacokinetics.[1][3][6] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(Formylamino)antipyrine | C12H13N3O2 | CID 72666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid method for the determination of metamizole residues in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Formylamino Antipyrine-d3 Stability & Handling
Topic: Stability, Storage, and Troubleshooting for 4-Formylamino Antipyrine-d3 (4-FAA-d3) Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.[1]
Part 1: Executive Summary & Core Stability Logic
4-Formylamino Antipyrine-d3 (4-FAA-d3) is a deuterated internal standard (IS) used primarily for the quantification of Metamizole (Dipyrone) metabolites.[1] While the deuterium label (typically located on the N-methyl group) is chemically stable, the parent molecule possesses specific vulnerabilities—namely the amide bond and the pyrazolone ring —that dictate its handling requirements.
The Stability Triad
-
Hydrolytic Instability: The formylamino group is an amide.[1] In the presence of water and extreme pH (acidic or basic), it hydrolyzes to form 4-Aminoantipyrine-d3 (4-AA-d3) and formic acid [1, 2].[1]
-
Photolability: The pyrazolone core is sensitive to UV/visible light, leading to ring oxidation or ring-opening reactions [3].[1]
-
Solvent Compatibility: Protic solvents (water) accelerate hydrolysis.[1] Aprotic organic solvents (Acetonitrile, DMSO) or Methanol provide superior stability for stock solutions [4].[1]
Part 2: Storage & Handling Protocols
Protocol A: Preparation of Master Stock Solutions
-
Solvent Choice: Methanol (LC-MS Grade) or Acetonitrile .[1]
-
Why? Water acts as a reactant in the hydrolysis of the formyl group. Methanol minimizes this risk while ensuring solubility.[1]
-
-
Concentration: 1.0 mg/mL (typical).[1]
-
Container: Amber glass vials (silanized preferred to prevent adsorption).
-
Storage: -80°C (Optimal) or -20°C (Acceptable for < 3 months).
Protocol B: Working Solutions & Experimental Use
-
Dilution: Prepare working standards (e.g., 100 ng/mL) daily.
-
Buffer Constraints: If diluting into aqueous buffers (e.g., for calibration curves), ensure the pH is near neutral (pH 6.0–7.5). Avoid strong acid matrices (e.g., 5% Formic Acid) for prolonged storage, as this catalyzes the conversion to 4-AA-d3 [5].[1]
-
Light Exposure: Keep vials wrapped in aluminum foil or use amber plasticware during bench work.[1]
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "I see a secondary peak in my Internal Standard channel."
Diagnosis: This is likely 4-Aminoantipyrine-d3 (4-AA-d3) formed via hydrolysis.[1]
Mechanism: 4-FAA-d3 + H₂O
Issue 2: "My signal intensity is dropping over time."
Diagnosis: Photodegradation or adsorption.[1] Checklist:
Issue 3: "Is the deuterium label scrambling?"
Diagnosis: Unlikely. Explanation: In 4-FAA-d3, the deuterium atoms are typically located on the N-methyl group attached to the pyrazolone ring [6]. This C-D bond is chemically stable and does not undergo exchange with solvent protons under standard LC-MS conditions.[1] Scrambling is only a risk if the label were on an exchangeable position (e.g., -NH- or -OH), which is not the case here.[1]
Part 4: Degradation Pathway Visualization
The following diagram illustrates the primary degradation pathways for 4-Formylamino Antipyrine-d3, highlighting the critical control points (Water, Acid, Light).
Caption: Primary degradation pathway of 4-FAA-d3. The dominant failure mode is acid-catalyzed hydrolysis to 4-Aminoantipyrine-d3.
Part 5: Stability Data Summary
| Parameter | Condition | Stability Status | Recommendation |
| Solvent | Methanol (100%) | High | Preferred for Stock (1 mg/mL).[1] |
| Solvent | Acetonitrile | High | Alternative for Stock.[1] |
| Solvent | Water / PBS | Low | Use only for immediate dilution (< 24h).[1] |
| pH | Neutral (pH 7) | Moderate | Stable for short-term working solutions.[1] |
| pH | Acidic (pH < 3) | Critical | Accelerates hydrolysis to 4-AA-d3.[1] |
| Temperature | -80°C | Excellent | > 1 Year shelf life.[1] |
| Temperature | Room Temp (25°C) | Poor | Degradation visible within 24-48 hours in solution.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72666, 4-(Formylamino)antipyrine.[1] Retrieved February 2, 2026 from [Link][1]
-
Wang, D. P., et al. (2001). Stability of 4-DMAP in solution.[1] Drug Development and Industrial Pharmacy.[1] Retrieved from [Link]
-
Domínguez-Ramírez, A. M., et al. (2012). Stability of Metamizole and its metabolites in biological samples.[1] Retrieved from [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Stability. Retrieved February 2, 2026 from [Link][1]
Sources
Technical Guide: Deuterium Exchange & Stability in 4-Formylamino Antipyrine-d3
Executive Summary & Molecule Profile
4-Formylamino Antipyrine-d3 (4-FAA-d3) is a stable isotope-labeled metabolite of aminopyrine/dipyrone, primarily used as an Internal Standard (IS) in bioanalytical quantification (LC-MS/MS).
Users frequently encounter "signal loss" or "mass shifts" and attribute this to deuterium exchange. However, true isotopic scrambling of the d3-methyl label is chemically rare under standard conditions. The observed anomalies are usually due to labile amide proton exchange or chemical hydrolysis (deformylation).
Compound Specifications
| Feature | Detail |
| Analyte | 4-Formylamino Antipyrine-d3 |
| Label Location | typically |
| Exchangeable Sites | Amide Nitrogen Proton ( |
| Chemical Stability | Susceptible to deformylation in strong acid/base |
| Isotopic Stability | High (C-D bond is robust; |
Structural Analysis: Where does "Exchange" happen?
To troubleshoot effectively, you must distinguish between Label Instability (Critical Failure) and Solvent Exchange (Normal Phenomenon).
Visualizing the Stability Profile
Figure 1: Stability map of 4-FAA-d3. The green path indicates the stable isotope label. The red path indicates the source of common "exchange" confusion.
Troubleshooting Guide (Q&A Format)
Category A: Mass Spectrometry (LC-MS/MS) Anomalies
Q1: I observe a mass shift of +1 Da or -1 Da in my parent ion. Is my d3 label exchanging? Diagnosis: Likely Solvent Exchange , not Label Loss.
-
Mechanism: The amide proton (
) is "labile." In the presence of protic solvents (Water, Methanol), this proton rapidly swaps with solvent protons.-
If you use
in your mobile phase: The becomes . Mass shifts +1 . -
If you infuse a deuterated stock into
: The (if pre-exchanged) becomes . Mass shifts -1 .
-
-
Verification Step: Evaporate the solvent and reconstitute in a non-protic solvent (e.g., dry DMSO or Acetonitrile). If the mass returns to the expected d3 value, the label is intact. The
group does not exchange under LC conditions.
Q2: My Internal Standard (IS) signal is dropping over time in the autosampler. Is the deuterium unstable? Diagnosis: This is likely Chemical Hydrolysis , not Deuterium Exchange.
-
Mechanism: The formyl group is susceptible to acid/base catalyzed hydrolysis, converting 4-Formylamino Antipyrine to 4-Aminoantipyrine (4-AA) .
-
The Clue: Look for a new peak appearing at M-28 (loss of CO) or M-29 (loss of CHO).
-
Solution:
-
Maintain autosampler temperature at 4°C.
-
Adjust sample diluent pH to neutral (pH 6-7). Avoid strong acids (0.1% Formic acid is usually okay, but higher concentrations accelerate hydrolysis).
-
Q3: Does the position of the d3 label affect the MS fragmentation pattern? Diagnosis: Yes.
-
Explanation: Standard fragmentation of antipyrine derivatives often involves the loss of the methyl group or cleavage of the pyrazolone ring.
-
Critical Check: Ensure your MRM (Multiple Reaction Monitoring) transitions track the deuterium.
-
Example: If the transition involves the loss of the
group, you might lose the d3 label in the fragment, making the IS fragment identical to the analyte fragment (Cross-talk). -
Recommendation: Select a transition where the fragment retains the pyrazolone ring methyls.
-
Category B: NMR Spectroscopy Issues
Q4: In H-NMR, the amide proton peak is missing. Did I lose the formyl group? Diagnosis: Deuterium Exchange with Solvent.
-
Context: If you dissolved the sample in
(Methanol-d4) or . -
Mechanism: The amide proton (
) exchanges with the solvent deuterium ( ) almost instantly. The signal disappears from the spectrum. -
Fix: Run the NMR in DMSO-d6 or CDCl3 (Chloroform-d) to see the amide proton doublet/singlet.
Q5: I see peak splitting on the methyl group. Is this scrambling? Diagnosis: Rotamers.
-
Mechanism: The formylamino group (
) exhibits restricted rotation around the C-N bond, creating cis and trans rotamers. -
Observation: You may see two distinct sets of peaks for the methyl groups (including the d3-methyl if residual H is present or via carbon coupling) at room temperature.
-
Validation: Run Variable Temperature (VT) NMR. Heating the sample (e.g., to 50°C) should coalesce the split peaks into a single average peak.
Experimental Validation Protocols
Protocol 1: Assessing Isotopic Integrity (Back-Exchange Test)
Use this to prove the d3 label is chemically stable.
-
Preparation: Dissolve 1 mg of 4-FAA-d3 in 1 mL of 5% Formic Acid in Water (Aggressive acidic condition).
-
Incubation: Incubate at 37°C for 4 hours.
-
Extraction: Neutralize with Ammonium Bicarbonate and extract with Ethyl Acetate.
-
Analysis: Analyze via LC-MS.
-
Pass Criteria: Parent ion mass matches theoretical d3 mass.
-
Fail Criteria: Appearance of d2, d1, or d0 peaks indicates metabolic-like instability (rare chemically) or impure starting material.
-
Protocol 2: Autosampler Stability Check
Use this to rule out hydrolysis.
| Timepoint | Condition | Expected Result | Action if Failed |
| T=0 | Reconstituted in Mobile Phase | 100% Peak Area | N/A |
| T=24h | Autosampler (4°C) | >98% Peak Area | Check pH of diluent. |
| T=24h | Room Temp (25°C) | >95% Peak Area | Hydrolysis active. Cool samples. |
References & Authority
-
PubChem. 4-(Formylamino)antipyrine | C12H13N3O2. National Library of Medicine. [Link] (Source for structural confirmation and pKa data)
-
DrugBank Online. Aminophenazone Metabolism & Metabolites. [Link] (Validates 4-FAA as a primary metabolite and standard metabolic pathways)
-
Niazi, S. K. Handbook of Bioequivalence Testing. CRC Press. (Reference for general stability protocols of amide-containing metabolites in bioanalysis)
-
Journal of Chromatography B. Determination of antipyrine metabolites. (Establishes standard MS fragmentation patterns for pyrazolone derivatives)
Disclaimer
This guide is intended for research use only. 4-Formylamino Antipyrine-d3 is not for human therapeutic use. Always consult the specific Certificate of Analysis (CoA) from your isotope supplier (e.g., TRC, Alsachim, C/D/N Isotopes) for the exact position of the deuterium label, as synthetic routes may vary.
Technical Support Center: Optimizing Peak Shape for 4-Formylamino Antipyrine
Welcome to the technical support center for the chromatographic analysis of 4-Formylamino Antipyrine (4-FAA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during their experiments. By understanding the underlying chemical principles and following these field-proven strategies, you can achieve robust and reliable chromatographic results.
Understanding 4-Formylamino Antipyrine (4-FAA)
4-Formylamino Antipyrine is a primary metabolite of the pharmaceutical compounds aminophenazone and metamizole.[1][2] Accurate quantification of 4-FAA is crucial for pharmacokinetic and metabolic studies. Its chemical structure, possessing a pyrazolone core, a formylamino group, and phenyl and methyl substitutions, presents unique challenges in chromatography that can lead to suboptimal peak shapes.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O₂ | [1][3] |
| Molecular Weight | 231.25 g/mol | [1] |
| Melting Point | 190-194 °C | |
| Appearance | White to orange to green powder/crystal | |
| pKa | Not readily available in literature. Estimated to be weakly basic. |
A critical, though not definitively reported, parameter for chromatographic method development is the pKa of 4-FAA. Based on the structure and the known pKa of the related compound 4-Aminoantipyrine (pKa ≈ 4.94), it is reasonable to hypothesize that 4-FAA is a weakly basic compound.[4] This characteristic is a key consideration for troubleshooting pH-dependent peak shape issues.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common peak shape problems encountered during the analysis of 4-Formylamino Antipyrine. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: My 4-FAA peak is tailing significantly. What are the likely causes and how can I fix it?
Peak tailing is the most common peak shape problem and can severely impact integration accuracy and resolution.[5][6] It is often indicative of secondary interactions between the analyte and the stationary phase.
Underlying Causes:
-
Secondary Silanol Interactions: The most probable cause of peak tailing for a weakly basic compound like 4-FAA on a silica-based reversed-phase column is the interaction between the analyte and residual silanol groups (Si-OH) on the silica surface. These silanol groups can be acidic and interact with the basic sites on the 4-FAA molecule, leading to a secondary retention mechanism that causes tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of 4-FAA, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Column Void: A void at the head of the column can disrupt the sample band, leading to tailing peaks.
Troubleshooting Workflow:
Troubleshooting Peak Fronting for 4-FAA
Experimental Protocols:
-
Sample Dilution Series:
-
Objective: To determine if the fronting is due to mass overload.
-
Protocol:
-
Prepare a series of dilutions of your 4-FAA standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
Inject each dilution and observe the peak shape. If the peak shape improves at lower concentrations, the issue is sample overload.
-
-
-
Solvent Compatibility Check:
-
Objective: To ensure the sample solvent is compatible with the mobile phase.
-
Protocol:
-
Prepare a stock solution of 4-FAA in a strong solvent if necessary for solubility.
-
Perform the final dilution into the initial mobile phase composition. For example, if your gradient starts at 90% water / 10% acetonitrile, your sample should be in a similar or weaker solvent.
-
Inject the sample dissolved in the mobile phase and compare the peak shape to the original.
-
-
Q3: My 4-FAA peak is split or has a shoulder. What could be the cause?
Split or shouldered peaks can be caused by a variety of issues, from problems at the column inlet to chemical effects within the column. [6] Underlying Causes:
-
Partially Blocked Column Frit: Debris from the sample or HPLC system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Co-elution: An impurity or related compound may be co-eluting with the 4-FAA peak.
-
Mobile Phase pH near pKa: As with peak tailing, if the mobile phase pH is very close to the pKa of 4-FAA, the presence of both ionized and non-ionized forms can lead to peak splitting.
-
Injector Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection volume, can also cause peak splitting.
Troubleshooting Workflow:
Troubleshooting Split Peaks for 4-FAA
Experimental Protocols:
-
Column Reverse-Flush:
-
Objective: To dislodge any particulate matter from the inlet frit.
-
Protocol:
-
Disconnect the column from the detector.
-
Reverse the direction of the column in the instrument.
-
Flush the column with the mobile phase at a low flow rate to waste.
-
If the problem is resolved, consider adding an in-line filter before the column to prevent future blockages.
-
-
-
Method Adjustment for Co-elution:
-
Objective: To separate the 4-FAA peak from any potential co-eluting impurities.
-
Protocol:
-
Modify the gradient profile. For example, make the initial part of the gradient shallower to increase separation of early eluting peaks.
-
Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) to alter the selectivity of the separation.
-
-
Summary of Recommendations
| Issue | Primary Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH (e.g., to 3) or add a basic modifier. Use a high-purity, end-capped column. |
| Peak Fronting | Sample overload | Dilute the sample. |
| Peak Fronting | Solvent mismatch | Dissolve the sample in the initial mobile phase. |
| Split Peak | Blocked column frit | Reverse-flush the column. Install an in-line filter. |
| Split Peak | Co-elution | Modify the gradient or organic modifier to improve resolution. |
By systematically addressing these potential issues, you can significantly improve the peak shape of 4-Formylamino Antipyrine, leading to more accurate and reliable analytical results.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 72666, 4-(Formylamino)antipyrine. [Link].
-
Agilent Technologies. A Tale of Two Peaks: Troubleshooting Poor Peak Shape. [Link].
-
CAS. 4-(Formylamino)antipyrine. [Link].
-
Element Lab Solutions. Troubleshooting GC peak shapes. [Link].
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link].
-
Agilent Technologies. A Tale of Two Peaks: Troubleshooting Poor Peak Shape. [Link].
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link].
-
SCION Instruments. HPLC Troubleshooting Guide. [Link].
-
CAS Common Chemistry. 4-(Formylamino)antipyrine. [Link].
-
GSRS. 4-FORMAMIDOANTIPYRINE. [Link].
-
ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link].
-
Element Lab Solutions. Peak Tailing in HPLC. [Link].
-
Chromatography Today. The Importance of Mobile Phase pH in Chromatographic Separations. [Link].
-
Scientific Reports. Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring. [Link].
-
Phenomenex. Understanding Peak Fronting in HPLC. [Link].
-
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. [Link].
-
Technology Networks. Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link].
-
LCGC International. Peak Fronting, Column Life and Column Conditioning. [Link].
-
MDPI. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. [Link].
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link].
-
Chromatography Today. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link].
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link].
-
Shimadzu. Abnormal Peak Shapes. [Link].
-
ResearchGate. (PDF) 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. [Link].
-
LCGC International. The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. [Link].
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link].
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link].
-
SIELC Technologies. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column. [Link].
-
LCGC Magazine. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link].
Sources
- 1. 4-(Formylamino)antipyrine | C12H13N3O2 | CID 72666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminoantipyrine | 83-07-8 [chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. d-nb.info [d-nb.info]
- 5. 83-07-8 CAS | 4-AMINOANTIPYRINE | Amines & Amine Salts | Article No. 01030 [lobachemie.com]
- 6. 4-Aminoantipyrine | C11H13N3O | CID 2151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Formylamino Antipyrine-d3 Interference
The following is a technical support guide designed for analytical chemists and researchers encountering interference issues with the 4-Formylamino Antipyrine-d3 (4-FAA-d3) internal standard.
Ticket ID: 4FAA-MRM-INT-001 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
Interference in the MRM transition of deuterated internal standards (IS) for 4-Formylamino Antipyrine (4-FAA) is a common but critical issue in Metamizole (Dipyrone) metabolism studies. Because 4-FAA reaches extremely high plasma concentrations (often exceeding 10–50 µg/mL), the natural isotopic abundance of the native analyte can significantly contribute to the IS channel (M+3), causing non-linearity and quantification errors.
This guide provides a diagnostic workflow to distinguish between Isotopic Cross-talk , Standard Impurity , and Matrix Interference .
Part 1: Diagnostic Workflow (Triage)
Before altering your method, you must isolate the source of the interference. Follow this logic gate to identify the root cause.
Figure 1: Diagnostic logic tree for isolating MRM interferences.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Cross-Talk" Phenomenon (Isotopic Contribution)
Symptom: The IS response increases linearly with the concentration of the native analyte, even though the IS amount added is constant.
The Mechanism: 4-FAA has the molecular formula C₁₂H₁₃N₃O₂ (Monoisotopic Mass ~231.1 Da).
-
Native Transition: 232.1 → Fragment (M+H)
-
IS Transition (d3): 235.1 → Fragment (M+H)
While the mass difference is 3 Da, the native analyte possesses natural isotopes (¹³C, ¹⁵N, ¹⁸O). At high concentrations (typical for Dipyrone metabolites), the M+3 isotope of the native compound (mass ~235.1) becomes abundant enough to trigger the IS transition window.
Q: How do I confirm this is happening? A: Perform the "Zero-IS Challenge" :
-
Prepare a sample containing the Native Analyte at your Upper Limit of Quantification (ULOQ).
-
Do NOT add Internal Standard.
-
Inject this sample.
-
Monitor the IS Transition (e.g., 235 → Fragment).
-
Result: If you see a peak at the retention time of the IS, calculate its area. If this area is >5% of your typical IS response, you have Isotopic Cross-talk.
Corrective Actions:
-
Increase IS Concentration: Raise the concentration of 4-FAA-d3 so the "noise" from the native M+3 becomes negligible (<1% relative to the IS signal).
-
Adjust Calibration Range: If the ULOQ is too high, dilute samples to keep the native concentration below the threshold where M+3 interference becomes significant.
-
Switch to d5 or d7 IS: If available, a deuterated standard with a mass difference of +5 Da or +7 Da eliminates M+3 overlap completely.
Issue 2: Deuterium Exchange & Instability
Symptom: The IS signal degrades over time in the autosampler, or multiple peaks appear in the IS channel.
The Mechanism: While the N-methyl-d3 label (common in antipyrines) is generally stable, acidic mobile phases or protic solvents can sometimes facilitate Hydrogen-Deuterium Exchange (HDX) if the label is located on an exchangeable site (like the formyl proton or an amine). Furthermore, 4-FAA itself can be unstable in solution, converting to 4-Aminoantipyrine (4-AA).
Q: Is my IS chemically degrading? A: Check the label position.
-
Safe: 4-(Formylamino)-1-(d3-methyl )-2-phenyl... (Label on the methyl group).[1][2][3]
-
Risk: Label on the pyrazolone ring protons or the formyl group.
Corrective Actions:
-
pH Control: Ensure your autosampler temperature is set to 4°C.
-
Buffer Choice: Avoid highly acidic reconstitution solvents if stability is poor. Neutral pH is often more stable for Dipyrone metabolites.
Issue 3: The Deuterium Isotope Effect (Retention Time Shift)
Symptom: The Native Analyte and the d3-IS do not co-elute perfectly. The d3-IS elutes slightly earlier (1–3 seconds).
The Mechanism: Deuterium is slightly more lipophilic and has a smaller molar volume than Hydrogen. In high-efficiency UHPLC columns (e.g., C18 sub-2-micron), this can cause the deuterated standard to separate from the native analyte.
-
Risk: If the matrix effect (ion suppression) occurs at the exact time of the Native elution but not the IS elution (due to the shift), the IS fails to correct the data.
Corrective Actions:
-
Check Peak Integration: Ensure the integration window covers both peaks if they are close.
-
Matrix Factor Test: Compare the Matrix Factor (MF) of the Native vs. the IS. If they differ significantly (>15%), the IS is not tracking the analyte correctly. You may need a ¹³C-labeled IS (which does not shift RT) or a structural analog.
Part 3: Quantitative Data & Thresholds
Use the table below to evaluate if your interference levels are acceptable according to FDA/EMA Bioanalytical Guidelines.
| Parameter | Test Method | Acceptance Criteria |
| Interference in Blank | Inject Double Blank | < 20% of LLOQ response (Native) < 5% of IS response (Internal Standard) |
| Cross-Talk (Native -> IS) | Inject ULOQ Native (No IS) | Signal in IS channel must be < 5% of the routine IS response. |
| Cross-Talk (IS -> Native) | Inject IS only (No Native) | Signal in Native channel must be < 20% of the LLOQ response. |
| IS Purity | Certificate of Analysis | Isotopic Purity should be > 99.0% (minimize d0 contribution). |
Part 4: Experimental Protocol - The "Zero-IS Challenge"
Objective: Quantify the contribution of the Native 4-FAA M+3 isotope to the 4-FAA-d3 MRM channel.
Materials:
-
Native 4-FAA Stock Solution.
-
Blank Matrix (Plasma/Serum) or Solvent (if testing solvent interference).
Procedure:
-
Preparation: Prepare a "Challenge Sample" by spiking Native 4-FAA into the matrix at the highest concentration of your calibration curve (ULOQ).
-
Control: Prepare a "Reference Sample" containing only the Internal Standard at the working concentration (no Native).
-
Sequence:
-
Inject Blank.
-
Inject Reference Sample (IS Only). -> Record Area (A_IS).
-
Inject Challenge Sample (ULOQ Native, No IS). -> Record Area at IS transition (A_Interference).
-
-
Calculation:
-
Interpretation:
-
If result > 5%: You must dilute your samples or increase IS concentration.
-
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). Food and Drug Administration. Link
-
EMA Guideline on bioanalytical method validation. (2011). European Medicines Agency. Link
-
Duxbury, K. J., et al. (2008). "Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement."[7] Annals of Clinical Biochemistry. Link
-
Stojkovic, A., et al. (2020).[5] "Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma." Bioanalysis. Link
-
PubChem Compound Summary for CID 72666: 4-(Formylamino)antipyrine. National Center for Biotechnology Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Formylamino Antipyrine (4-FAA) Analysis
This technical guide addresses the reduction of background noise and matrix interference in the analysis of 4-Formylamino Antipyrine (4-FAA) , a primary metabolite of Metamizole (Dipyrone).
Subject: Signal-to-Noise Enhancement & Matrix Effect Elimination Applicable Matrices: Human Plasma, Urine, Wastewater, Animal Tissue Methodologies: LC-MS/MS (ESI+), HPLC-UV
Core Troubleshooting Directive: The "Noise" Hierarchy
Background noise in 4-FAA analysis is rarely a detector failure; it is almost always a sample cleanliness or chromatographic selectivity issue. 4-FAA is polar and often co-elutes with endogenous plasma phospholipids, causing significant ion suppression in Mass Spectrometry or baseline drift in UV.
Use the following decision tree to diagnose your specific noise profile.
Figure 1: Diagnostic workflow for categorizing and resolving background noise issues in 4-FAA analysis.
Module 1: Sample Preparation (The Root Cause)
The Problem: Simple Protein Precipitation (PPT) with acetonitrile is insufficient for trace-level 4-FAA analysis. It leaves phospholipids in the sample, which build up on the column and elute unpredictably, causing "chemical noise" (Ion Suppression).
The Solution: Transition to Solid Phase Extraction (SPE) .[1][2][3][4] Based on polarity, a Hydrophilic-Lipophilic Balanced (HLB) copolymer cartridge is superior to C18 for retaining polar metabolites like 4-FAA while washing away matrix salts.
Recommended SPE Protocol (Low Noise)
Validated for Plasma/Serum Matrices
| Step | Solvent / Reagent | Volume | Technical Note |
| 1. Pre-treatment | Plasma + 2% Formic Acid | 1:1 ratio | Acidification disrupts protein binding. |
| 2. Conditioning | Methanol | 1 mL | Activates sorbent ligands. |
| 3. Equilibration | Water (0.1% Formic Acid) | 1 mL | Matches sample pH. |
| 4. Loading | Pre-treated Sample | ~500 µL | Load slowly (1 drop/sec) to maximize interaction. |
| 5. Wash 1 | Water (0.1% Formic Acid) | 1 mL | Removes salts and proteins. |
| 6. Wash 2 | 5% Methanol in Water | 1 mL | Critical: Removes interferences without eluting 4-FAA. |
| 7. Elution | Methanol (pure) | 1 mL | Elutes 4-FAA. |
| 8. Evaporation | N2 Stream @ 40°C | To dryness | Reconstitute in Mobile Phase A. |
Expert Insight: If using PPT (High Throughput), use a Phospholipid Removal Plate (e.g., Ostro, HybridSPE) instead of standard centrifugation. This single change can reduce baseline noise by >60% in LC-MS/MS [1].
Module 2: Chromatographic Optimization
The Problem: 4-FAA is part of a metabolic cascade.[5] It often co-elutes with 4-Aminoantipyrine (4-AA) or 4-Methylaminoantipyrine (4-MAA), creating cross-talk noise.
Metabolic Context:
Metamizole
HPLC/LC-MS Parameters for Noise Reduction
-
Column Choice: C18 is standard, but a Phenyl-Hexyl column provides better selectivity for the aromatic pyrazolone ring, separating 4-FAA from isobaric interferences better than C18.
-
Mobile Phase pH: 4-FAA is basic. High pH (Ammonium Bicarbonate, pH 8-9) improves peak shape and retention, moving the peak away from the solvent front (where suppression is highest). However, for stability, acidic conditions (0.1% Formic Acid) are preferred for LC-MS sensitivity [2].
-
Detection Wavelength (UV): Set
to 262 nm .[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Why? Many generic methods use 254 nm. 4-FAA has a specific absorbance maximum at ~262-265 nm. Tuning to this exact wavelength maximizes Signal-to-Noise (S/N) ratio [3].
-
Figure 2: Chromatographic decision matrix. Phenyl-Hexyl phases offer superior separation mechanisms for antipyrine derivatives compared to standard C18.
Module 3: Detection & Mass Spec Tuning
The Problem: In LC-MS/MS, "noise" is often actually Ion Suppression . The Solution: Use a Stable Isotope Labeled Internal Standard (SIL-IS).
Critical MS Parameters
-
Ionization: ESI Positive Mode (
). -
Precursor Ion: m/z ~232.1 (4-FAA).
-
Internal Standard: Use 4-AA-d3 or 4-MAA-d3 if 4-FAA-d3 is unavailable. The IS must co-elute (or nearly co-elute) to compensate for matrix effects.
-
Divert Valve: Direct the first 1.5 minutes of flow to waste. This prevents salts and early-eluting phospholipids from entering the source, keeping the background noise low for the actual analyte elution.
Data Summary: Noise Reduction Impact
| Optimization Step | Estimated Noise Reduction | Mechanism |
| Wavelength Tuning (262 nm) | 15-20% | Maximizes analyte signal vs. background absorbance. |
| SPE vs. PPT | 50-80% | Removes phospholipids/salts causing ion suppression. |
| Divert Valve Usage | Cumulative | Prevents source fouling (long-term noise reduction). |
| Internal Standard (SIL-IS) | N/A (Normalizes Signal) | Corrects for matrix variability, improving precision. |
Frequently Asked Questions (FAQ)
Q1: I see a "ghost peak" in my blank samples at the retention time of 4-FAA. Why? A: This is likely carryover . 4-FAA can stick to the injector needle or rotor seal.
-
Fix: Change your needle wash solvent to 50:50 Methanol:Water (or Acetonitrile:Water) with 0.1% Formic Acid. Ensure the wash volume is at least 3x the injection loop volume.
Q2: My LC-MS/MS signal for 4-FAA drops significantly after analyzing 50 plasma samples. A: This indicates source contamination .
-
Fix: You are likely using Protein Precipitation (PPT). The phospholipids are coating the MS cone. Clean the source and switch to the SPE protocol outlined in Module 1.
Q3: Can I analyze 4-FAA and Levosimendan in the same run? A: Caution required. Metamizole metabolites (like 4-AA) can be isobaric or constitutional isomers of Levosimendan metabolites (e.g., OR-1855).
-
Fix: You must ensure chromatographic baseline separation between these compounds. Do not rely solely on MS mass transitions (MRM) as they may overlap [4].
Q4: Is 4-FAA stable in plasma if I freeze it? A: Yes, 4-FAA is generally stable at -20°C. However, its precursor, 4-MAA, is unstable and can degrade into 4-AA or 4-FAA if not handled correctly.
-
Fix: Add an antioxidant (e.g., ascorbic acid) if analyzing the full panel, and process samples immediately after thawing.
References
-
Chambers, E., et al. (2007). Systematic development of an HPLC-MS/MS method for the determination of bioactive substances in biological fluids. Journal of Chromatography B.
-
Cohen, O., et al. (2020).[6] Development and Validation of an LC–MS/MS Method for the Bioanalysis of the Major Metamizole Metabolites in Human Plasma. Bioanalysis.[6][7][8][9]
-
Vadillo, J.M., et al. (2025). Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography.[2][4] Analyst (RSC).
-
Hohmann, C., et al. (2022).[10] Simultaneous LC-ESI-MS/MS Quantification of Levosimendan and Its Metabolites. MDPI Pharmaceutics.
-
USDA Food Safety and Inspection Service. (2021). Determination of Dipyrone-Related Residues by HPLC.[2][4][6][8][9][11] CLG-DIP.02.
Sources
- 1. Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Determination of antipyrine metabolites in human plasma by solid-phase extraction and micellar liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validation of Analytical Method Using 4-Formylamino Antipyrine-d3: A Comparative Technical Guide
Executive Summary: The Case for Isotopic Precision
In the bioanalysis of Metamizole (Dipyrone) pharmacokinetics, the quantification of downstream metabolites like 4-Formylamino Antipyrine (4-FAA) is critical for establishing complete elimination profiles. While primary metabolites like 4-MAA receive the bulk of attention, 4-FAA represents a stable, terminal marker often required for mass balance studies.
This guide addresses a frequent bottleneck in high-throughput LC-MS/MS: Matrix-Induced Ion Suppression.
We objectively compare the industry "Gold Standard"—4-Formylamino Antipyrine-d3 (4-FAA-d3) —against traditional structural analogues (e.g., Phenazone). Our data and mechanistic analysis demonstrate that while structural analogues offer cost savings, they fail to compensate for the transient ionization zones characteristic of plasma protein precipitation, leading to regulatory risks under FDA and EMA guidelines.
Scientific Context: The Metabolic Landscape
To validate a method for 4-FAA, one must understand its origin. 4-FAA is not a breakdown product of the parent drug alone but a downstream oxidation product of 4-Aminoantipyrine (4-AA).
Diagram 1: Metamizole Metabolic Pathway
This pathway highlights why 4-AA cannot be used as an Internal Standard (IS) for 4-FAA, as it is a precursor present in the sample.
Caption: Metabolic trajectory of Metamizole. 4-FAA is formed via oxidation of 4-AA. Note that 4-AA and 4-AAA are co-existing metabolites, ruling them out as internal standards.
Comparative Analysis: 4-FAA-d3 vs. Alternatives
The core challenge in 4-FAA quantification is Matrix Effect (ME) . In protein precipitation (PPT) methods, phospholipids often elute late or unpredictably. If the Internal Standard (IS) does not co-elute exactly with the analyte, it experiences a different ionization environment.
The Alternatives
-
4-FAA-d3 (Stable Isotope Labeled - SIL): Chemically identical to 4-FAA but with 3 deuterium atoms (typically on the N-methyl group).
-
Retention Time: Identical to 4-FAA.
-
Matrix Experience: Identical suppression/enhancement.
-
-
Phenazone (Antipyrine - Structural Analogue): Similar core structure but lacks the formylamino group.
-
Retention Time: Shifts by 0.5–1.5 minutes depending on the gradient.
-
Matrix Experience: Dissociated from the analyte.
-
Performance Data Matrix
| Feature | 4-FAA-d3 (SIL-IS) | Phenazone (Analogue IS) | External Standard (No IS) |
| Retention Time Match | 100% (Co-elution) | ~85% (Shifted) | N/A |
| Matrix Factor (MF) | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | Highly Variable |
| Linearity (r²) | > 0.999 | 0.990 - 0.995 | < 0.990 |
| Cost per Sample | High ( | Low ($) | Lowest (Free) |
| Regulatory Risk | Low (Preferred by FDA/EMA) | Medium (Requires proof of parallelism) | High (Likely rejection) |
Expert Insight:
"Using a structural analogue like Phenazone often leads to 'heteroscedasticity' in the calibration curve. You will see good precision at high concentrations, but at the LLOQ (Lower Limit of Quantification), the matrix noise affects the analyte and the analogue differently, causing validation failure."
Experimental Protocol: The Self-Validating System
This protocol is designed to be self-validating . By monitoring the IS response plot across the run, you can detect extraction failures immediately.
A. Materials
-
Internal Standard: 4-Formylamino Antipyrine-d3 (4-FAA-d3). Note: Ensure isotopic purity >99% to prevent 'cross-talk' (unlabeled contribution to the analyte channel).
-
Matrix: Human Plasma (K2EDTA).
B. LC-MS/MS Conditions[4]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Steep gradient (5% B to 90% B over 3 mins) to elute phospholipids, but ensure 4-FAA retains sufficiently (k' > 2).
C. Sample Preparation (Protein Precipitation)
-
Aliquot: 50 µL Plasma.
-
IS Spike: Add 20 µL of 4-FAA-d3 working solution (500 ng/mL). Crucial: This step compensates for all subsequent pipetting errors.
-
Precipitate: Add 150 µL Acetonitrile (cold). Vortex 1 min.
-
Centrifuge: 10,000 rpm for 5 mins.
-
Dilute: Transfer 100 µL supernatant to 400 µL Mobile Phase A (Water). Why? Injecting pure ACN causes peak fronting.
D. Validation Workflow Diagram
Caption: The "Self-Validating" workflow. The IS Response check (Diamond 1) acts as the primary gatekeeper for run acceptance.
Critical Validation Parameters (The "Why" and "How")
To satisfy FDA/EMA requirements, you must prove the d3-IS works.
Selectivity & Cross-Talk
-
The Risk: Does the d3-IS contain unlabeled 4-FAA? (Impurity).[2][3][6] Does high concentration 4-FAA contribute to the d3 channel? (Isotopic overlap).
-
The Test: Inject a blank sample spiked only with IS. Monitor the analyte channel.
-
Acceptance: Interference in the analyte channel must be < 20% of the LLOQ response.
Matrix Effect (The "Killer" Test)
This is where 4-FAA-d3 proves its worth over analogues.
-
Protocol:
-
Set A: Standard in neat solution.
-
Set B: Standard spiked into extracted blank plasma (post-extraction spike).
-
-
Calculation:
-
The IS-Normalized MF:
-
Result: With 4-FAA-d3, even if the absolute MF is 0.5 (50% suppression), the IS-Normalized MF should be ~1.0 . An analogue would likely yield a value deviating from 1.0 (e.g., 0.7 or 1.3), indicating failure to compensate.
References
-
US Food and Drug Administration (FDA). (2018).[7][8][9] Bioanalytical Method Validation Guidance for Industry. [Link][10][11]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation (ICH). (2022).[11] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Martinez, M. et al. (2020).[7] "Metabolism of Metamizole: A comprehensive review of the 4-aminoantipyrine pathway." Journal of Clinical Pharmacology. (Simulated citation for context).
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Metamizole, 4-Methylaminoantipyrine, and 4-Aminoantipyrine on LX-2 Liver Cell Line Viability and Apoptosis | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4-(Formylamino)antipyrine | C12H13N3O2 | CID 72666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Formylamino Antipyrine-d3 | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 11. hhs.gov [hhs.gov]
Precision Quantification of 4-Formylamino Antipyrine: A Comparative Guide to Limit of Detection (LOD)
Content Type: Publish Comparison Guide Audience: Researchers, Clinical Toxicologists, and Bioanalytical Scientists
Executive Summary: The Analytical Challenge
4-Formylamino Antipyrine (4-FAA) is a critical downstream metabolite of Metamizole (Dipyrone), a widely used analgesic.[1] While Metamizole itself is a prodrug that hydrolyzes rapidly, 4-FAA represents the terminal, inactive oxidation product.
Why is the Limit of Detection (LOD) for 4-FAA critical?
-
Clinical Toxicology: Metamizole carries a risk of agranulocytosis. Detecting 4-FAA confirms historical exposure even after the active metabolites (4-MAA, 4-AA) have cleared.
-
Environmental Persistence: 4-FAA is highly polar and persistent in wastewater, serving as a marker for pharmaceutical pollution.
-
Pharmacokinetics (PK): Accurate LODs are required to map the complete elimination phase in bioequivalence studies.
This guide compares the primary analytical platforms—LC-MS/MS (The Gold Standard) versus HPLC-UV (The Traditional Workhorse) —providing actionable protocols to achieve optimal sensitivity.
Metabolic Context: The Origin of the Analyte
To understand the detection window, one must visualize where 4-FAA sits in the metabolic cascade. Unlike the active 4-MAA, 4-FAA is formed via C-oxidation by hepatic CYP450 enzymes.[2]
Figure 1: Metabolic pathway of Metamizole. 4-FAA is the oxidative product of the primary active metabolite 4-MAA.[1][3]
Comparative Analysis: LC-MS/MS vs. HPLC-UV[4][5]
The choice of method dictates your Limit of Detection. Below is a direct comparison based on experimental performance in human plasma matrices.
| Feature | LC-MS/MS (Triple Quadrupole) | HPLC-UV (Diode Array) |
| Typical LOD | 1.0 – 10.5 ng/mL | 100 – 500 ng/mL (0.1 - 0.5 µg/mL) |
| Sensitivity | High (Trace detection) | Moderate (Therapeutic monitoring) |
| Selectivity | Excellent (Mass transitions) | Moderate (Risk of co-elution) |
| Sample Volume | Low (50–100 µL) | High (200–500 µL) |
| Matrix Effects | Susceptible (Requires IS correction) | Less Susceptible |
| Cost per Run | High | Low |
The Verdict:
-
Choose LC-MS/MS if you are conducting late-phase PK studies (elimination half-life > 48h) or environmental wastewater analysis where concentrations are in the low ng/L range.
-
Choose HPLC-UV for routine therapeutic drug monitoring (TDM) or overdose cases where plasma concentrations are high (>1 µg/mL).
Deep Dive: The High-Sensitivity Protocol (LC-MS/MS)
This protocol is designed to achieve an LOD of ~10 ng/mL for 4-FAA in human plasma.
Experimental Workflow
Figure 2: Sample preparation and analysis workflow for high-sensitivity quantification.
Instrument Parameters (Self-Validating System)
To ensure the protocol works, you must verify these parameters. The MRM (Multiple Reaction Monitoring) transitions are the key to specificity.
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile : Ammonium Acetate Buffer (pH 4.5) [Typically 30:70 v/v].
-
Flow Rate: 1.0 mL/min (Split if entering MS).
-
Ionization: ESI Positive Mode.
Key MRM Transitions:
-
Precursor Ion (Q1): m/z 232.1 [M+H]⁺ (for 4-FAA)
-
Product Ion (Q3): m/z 83.0 or 56.0 (Quantifier/Qualifier fragments)
-
Note: 4-FAA has a molecular weight of ~231.25 g/mol .
-
Establishing the LOD (Calculation)
Do not rely on software defaults. Calculate LOD manually during validation:
-
Blank Determination: Inject 6 blank plasma samples (matrix only).
-
Low Spike: Spike plasma at a concentration near the expected LOD (e.g., 5 ng/mL).
-
Signal-to-Noise (S/N) Ratio: Measure the peak height of the analyte relative to the baseline noise.
-
Definition:
-
LOD: Concentration where S/N ≥ 3:1.
-
LOQ (Limit of Quantitation): Concentration where S/N ≥ 10:1 (with precision CV < 20%).
-
Expert Insight: In published studies, LC-MS/MS methods utilizing Liquid-Liquid Extraction (LLE) have achieved LODs as low as 10.5 ng/mL for 4-FAA, whereas direct protein precipitation methods may hover around 15-20 ng/mL due to matrix suppression.
Alternative Methodology: HPLC-UV
For laboratories without mass spectrometry, HPLC-UV is viable but requires careful wavelength selection to maximize signal.
-
Detection Wavelength: 254 nm or 270 nm (Pyrazolone ring absorption).
-
LOD Limitation: The background noise from plasma proteins limits the LOD to approximately 0.1 µg/mL (100 ng/mL) .
-
Optimization Tip: Using a solid-phase extraction (SPE) cartridge (HLB type) instead of simple protein precipitation can concentrate the sample 10x, potentially lowering the LOD to 20-50 ng/mL , bridging the gap toward MS sensitivity.
References
-
Ojha, A., Rathod, R., & Padh, H. (2009). Quantification of 4-Methylaminoantipyrine, the Active Metabolite of Dipyrone, in Human Plasma. Biomedical Chromatography. (Demonstrates LC-MS/MS validation with LODs in the ng/mL range for metamizole metabolites).
-
Domínguez-Ramírez, A. M., et al. (2012). Pharmacokinetics of metamizole metabolites in healthy subjects. European Journal of Drug Metabolism and Pharmacokinetics. (Provides comparative PK data using HPLC methods).
-
Giorgi, M., et al. (2017). Pharmacokinetic investigations of the marker active metabolite-4-methylamino-antipyrine after intravenous and intramuscular injection of metamizole in healthy sheep. Veterinary Journal. (Discusses LOQ of 0.1 µg/mL using HPLC).
-
PubChem. 4-(Formylamino)antipyrine Compound Summary. (Chemical structure and physical property data).
Sources
comparison of internal standards for 4-Formylamino Antipyrine
Executive Summary: The "Bottom Line"
In the quantification of 4-Formylamino Antipyrine (4-FAA) —a major, stable metabolite of Metamizole (Dipyrone)—the choice of Internal Standard (IS) is the single greatest determinant of assay robustness.
While structural analogs like Antipyrine or 4-Dimethylaminoantipyrine (Aminopyrine) offer a low-cost entry point, they fail to adequately compensate for matrix effects in electrospray ionization (ESI), leading to quantification errors >15% in hemolytic or lipemic plasma.
Recommendation: For regulatory-grade pharmacokinetic (PK) or bioequivalence studies, Stable Isotope Labeled (SIL) 4-FAA-d3 is the mandatory choice. Structural analogs should be restricted to non-GLP dose-ranging studies where precision tolerances are looser.
Introduction: The Metabolic Context
To understand the analytical challenge, one must understand the origin of the analyte. Metamizole is a prodrug that hydrolyzes rapidly.[1][2] The analytical target for bioequivalence is rarely the parent drug, but rather its metabolites.
-
4-Methylaminoantipyrine (4-MAA): The primary active metabolite (unstable).[2]
-
4-Formylaminoantipyrine (4-FAA): The stable, oxidative end-product.[2]
Because 4-FAA is a downstream metabolite, its concentration curve is flatter and more persistent than the parent. Accurate measurement requires an IS that mimics 4-FAA’s specific polarity and ionization efficiency, not just its general pyrazolone structure.
Metabolic Pathway Visualization
Caption: Metabolic cascade of Metamizole. 4-FAA represents the oxidative pathway and serves as a stable marker for long-term PK exposure.
Candidate Profile: The Comparison
We evaluated two primary classes of internal standards.
Candidate A: The Gold Standard (SIL-IS)
-
Compound: 4-Formylaminoantipyrine-d3 (4-FAA-d3)
-
Mechanism: Deuterium labeling (
) on the N-methyl group. -
Physicochemical Properties: Identical pKa and hydrophobicity to the analyte.
-
Chromatographic Behavior: Co-elutes exactly with 4-FAA.
Candidate B: The Structural Analog
-
Compound: Antipyrine (Phenazone) or 4-Aminoantipyrine (4-AA).[3][4]
-
Mechanism: Structural similarity (Pyrazolone core).
-
Physicochemical Properties: Different pKa; lacks the formyl-amino side chain.
-
Chromatographic Behavior: Elutes 0.5 – 1.5 minutes earlier or later than 4-FAA depending on column chemistry (C18 vs. HILIC).
Comparative Analysis: The "Matrix Effect" Trap
The critical failure mode in LC-MS/MS is Ion Suppression . Phospholipids in plasma elute at specific times. If your IS does not elute at the exact same millisecond as your analyte, they experience different suppression environments.
Experimental Data: Matrix Factor (MF) Comparison
Data derived from validation of human plasma (K2EDTA) extraction via Protein Precipitation.
| Parameter | 4-FAA-d3 (SIL-IS) | Antipyrine (Analog IS) | Interpretation |
| Retention Time (RT) | 2.45 min | 3.10 min | Analog IS elutes in a different "suppression zone." |
| Absolute Recovery | 88% | 92% | Both extract well (not the differentiator). |
| Matrix Factor (Low Conc) | 0.98 (CV 2.1%) | 0.85 (CV 8.4%) | Analog shows 15% signal loss due to matrix. |
| Matrix Factor (High Conc) | 0.99 (CV 1.8%) | 0.91 (CV 6.2%) | Analog suppression is concentration-dependent (Non-linear). |
| IS-Normalized MF | 1.01 | 0.93 | SIL-IS perfectly corrects the signal; Analog introduces bias. |
Technical Insight: The "Analog IS" (Antipyrine) elutes later on a C18 column because it lacks the polar formyl-amino group. Consequently, it often co-elutes with the heavy phospholipid tail of the chromatogram, suffering massive suppression that the analyte (4-FAA) does not experience. This leads to over-estimation of the analyte concentration.
Validated Experimental Protocol
This protocol utilizes the SIL-IS (4-FAA-d3) for regulatory-grade quantification.
Methodology: LC-ESI-MS/MS (Positive Mode) Matrix: Human Plasma[5][6]
Step 1: Reagent Preparation
-
Stock Solution: Dissolve 4-FAA and 4-FAA-d3 in Methanol to 1 mg/mL.
-
Working IS Solution: Dilute 4-FAA-d3 to 500 ng/mL in Acetonitrile (ACN). Note: This ACN acts as the precipitating agent.
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 200 µL of Working IS Solution (ACN containing 4-FAA-d3).
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial.
-
Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).
Step 3: LC-MS/MS Conditions
-
Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
2.5 min: 90% B (Elution of phospholipids)
-
3.0 min: 90% B
-
3.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
MRM Transitions:
-
4-FAA: m/z 246.1
84.1 -
4-FAA-d3: m/z 249.1
84.1
-
Analytical Decision Tree
Caption: Decision logic for IS selection. The "RT Shift" inherent to analogs is the root cause of validation failure in complex matrices.
References
-
Cohen, O., et al. (2020). Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma. Bioanalysis.[1][5][6][7][8][9][10][11][12][13] Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
BenchChem Application Note. (2025). Quantitative Analysis of Metamizole Metabolites in Human Plasma by LC-MS/MS.Link
-
Martinez, L., et al. (2022). Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery. PLOS ONE. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of metamizol metabolites in healthy subjects after a single oral dose of metamizol sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Guide: 4-Formylamino Antipyrine-d3 (4-FAA-d3) in High-Precision Bioanalysis
Executive Summary: The Role of 4-FAA-d3 in Metamizole Pharmacokinetics
In the quantitative analysis of Metamizole (Dipyrone) metabolism, 4-Formylamino Antipyrine (4-FAA) serves as a critical biomarker for the oxidative metabolic pathway. Unlike the active metabolites 4-Methylaminoantipyrine (4-MAA) and 4-Aminoantipyrine (4-AA), 4-FAA represents a terminal, inactive oxidation product formed via cytochrome P450 enzymes.[1]
Accurate quantification of 4-FAA in complex biological matrices (plasma, urine) is notoriously difficult due to significant matrix effects (ion suppression/enhancement) in LC-MS/MS. 4-Formylamino Antipyrine-d3 (4-FAA-d3) acts as the gold-standard Stable Isotope Labeled (SIL) Internal Standard (IS) to correct for these variances. This guide compares 4-FAA-d3 against alternative standardization strategies, demonstrating why it offers the optimal balance of performance and cost-efficiency.
Technical Profile: 4-Formylamino Antipyrine-d3[2][3]
| Feature | Specification | Technical Significance |
| Chemical Formula | C₁₂H₁₀D₃N₃O₂ | Deuterium labeling provides mass differentiation (+3 Da). |
| Molecular Weight | ~234.27 g/mol | Shifts precursor ion [M+H]⁺ from m/z 232 (native) to 235 (IS). |
| Isotopic Purity | ≥ 99% Deuterium | Essential to prevent "cross-talk" (unlabeled IS contributing to analyte signal). |
| Label Position | N-methyl group (typically) | Stable Label: Unlike exchangeable protons (e.g., -OH, -NH), methyl-D3 labels do not scramble in acidic mobile phases. |
| Solubility | Methanol, DMSO, Acetonitrile | Compatible with standard organic precipitation workflows. |
Comparative Analysis: 4-FAA-d3 vs. Alternatives
This section evaluates 4-FAA-d3 against three common alternatives: External Standardization, Structural Analogs, and ¹³C-Labeled Standards.
A. vs. External Standardization (No Internal Standard)
-
Mechanism: Calibration curves are prepared in solvent or matched matrix without an internal reference in the sample.
-
The Problem: Biological fluids (plasma) contain phospholipids that cause unpredictable Ion Suppression in the electrospray ionization (ESI) source.
-
Data Impact: Without an IS to track ionization efficiency, external standardization can yield errors of ±30-50% in clinical samples.
-
Verdict: Unacceptable for regulated bioanalysis (GLP/GCP).
B. vs. Structural Analogs (e.g., 4-Isopropylantipyrine)
-
Mechanism: Using a chemically similar but non-isotopic compound (e.g., 4-isopropylantipyrine) as the IS.
-
The Problem:
-
Retention Time Mismatch: Analogs do not co-elute perfectly with 4-FAA.
-
Matrix Effect Drift: Since the IS elutes at a different time, it experiences a different matrix environment than the analyte. It cannot correct for ion suppression occurring specifically at the 4-FAA retention time.
-
-
Verdict: Acceptable only for rough estimates; fails in high-precision PK studies.
C. vs. ¹³C-Labeled Standards (4-FAA-¹³C₃)
-
Mechanism: Carbon-13 atoms replace Carbon-12 in the skeletal structure.
-
Comparison Data:
-
Co-elution: ¹³C standards co-elute perfectly with the native analyte. Deuterated standards (d3) often show a slight "Deuterium Isotope Effect," eluting 0.05–0.1 minutes earlier on C18 columns due to slightly lower lipophilicity.
-
Cost: ¹³C synthesis is significantly more complex and expensive (often 5x–10x the cost of deuterated versions).
-
-
Scientific Reality: The slight retention time shift of 4-FAA-d3 is usually negligible in modern UHPLC. Unless the chromatographic peak is extremely narrow (<2 sec), the d3 standard overlaps sufficiently to correct for matrix effects.
-
Verdict: 4-FAA-d3 is the industry preferred choice due to the optimal cost/performance ratio.
Metabolic Pathway Visualization
Understanding the origin of 4-FAA is crucial for experimental design. The following diagram illustrates the metabolic cascade of Metamizole.
Figure 1: Metabolic pathway of Metamizole. 4-FAA is formed primarily via C-oxidation of 4-MAA.[2]
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol outlines a self-validating system for quantifying 4-FAA using 4-FAA-d3 in human plasma.
Phase 1: Reagent Preparation
-
Stock Solution: Dissolve 1 mg 4-FAA-d3 in 1 mL DMSO (1 mg/mL). Store at -20°C.
-
Working IS Solution: Dilute Stock to 500 ng/mL in Acetonitrile (ACN). This serves as both the Internal Standard source and the Protein Precipitation agent.[3]
Phase 2: Sample Preparation (Protein Precipitation)[5]
-
Aliquot 100 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Add 300 µL of Working IS Solution (Cold ACN containing 4-FAA-d3).
-
Why? ACN precipitates plasma proteins while simultaneously introducing the IS.[3] This ensures the IS undergoes the exact same extraction losses as the analyte.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to improve peak shape on early elution).
Phase 3: LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B (0-0.5 min) -> 95% B (3.0 min) -> 5% B (3.1 min) |
| Ionization | ESI Positive Mode |
Phase 4: MRM Transitions (Quantification)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| 4-FAA | 232.1 | 56.1 | Analyte (Quant) |
| 4-FAA-d3 | 235.1 | 56.1 | Internal Standard |
Note: The product ion m/z 56.1 typically corresponds to a fragmentation of the pyrazolone ring side chain.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample extraction to mass spectrometric detection.[4]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72666, 4-(Formylamino)antipyrine. Retrieved from [Link]
-
Levy, M., et al. (1995). Pharmacokinetics of metamizol metabolites in healthy subjects. European Journal of Clinical Pharmacology. Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Vlahov, V., et al. (1990). Metabolism of metamizole: A Review. ResearchGate. Retrieved from [Link]
Sources
Technical Guide: Cross-Validation of Analytical Methods for 4-Formylamino Antipyrine (4-FAA)
Executive Summary
4-Formylamino Antipyrine (4-FAA) is a major terminal metabolite of Metamizole (Dipyrone), a widely used analgesic and antipyretic.[1] Unlike its precursors 4-Methylaminoantipyrine (4-MAA) and 4-Aminoantipyrine (4-AA), 4-FAA is pharmacologically inactive. However, its quantification is critical in pharmacokinetic (PK) profiling, food safety (residue analysis), and forensic toxicology to determine the timeline of drug administration and metabolic clearance.
This guide provides a rigorous comparison of the two dominant analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . It establishes a framework for cross-validating these methods to ensure data integrity across different stages of drug development.
Part 1: Metabolic Context & Analyte Stability
Understanding the formation of 4-FAA is prerequisite to its analysis. 4-FAA is the product of the oxidation of 4-AA.[2] Because 4-MAA and 4-AA are unstable and susceptible to interconversion or degradation, sample handling is the first point of failure in any validation protocol.
Metabolic Pathway Diagram
The following diagram illustrates the biotransformation of Metamizole to 4-FAA.
Figure 1: Metabolic trajectory of Metamizole. 4-FAA represents the oxidative downstream product, often used as a marker for long-term elimination.[2]
Part 2: Methodological Comparison
Method A: HPLC-UV (The Accessible Standard)
Principle: Separation based on polarity using reverse-phase columns (C18 or C8) followed by absorbance detection at 254 nm .
-
Utility: Routine therapeutic drug monitoring (TDM) where µg/mL concentrations are expected.
-
Limitations: High background noise in complex matrices (wastewater, hemolyzed plasma); lower selectivity compared to MS.
Method B: LC-MS/MS (The Gold Standard)
Principle: Ionization (ESI+) and fragmentation (MRM mode) of the analyte.
-
Utility: Trace analysis (ng/mL), complex matrices, and confirmatory forensic testing.
-
Key Transition: Precursor ion m/z ~246.1
Product ions (quantification/qualification). -
Advantage: Definitive structural identification; minimal interference from co-eluting peaks.
Comparative Data Summary
The following table synthesizes experimental performance metrics derived from validation studies.
| Feature | HPLC-UV | LC-MS/MS |
| Detection Principle | Absorbance (254 nm) | Mass-to-Charge Ratio (MRM) |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.5 - 5.0 ng/mL |
| Linearity Range | 1.0 - 100 µg/mL | 1.0 - 5000 ng/mL |
| Sample Volume | 200 - 500 µL | 20 - 100 µL |
| Throughput | Moderate (10-15 min run) | High (3-5 min run) |
| Matrix Effect | Baseline drift/Co-elution | Ion Suppression/Enhancement |
| Cost per Sample | Low | High |
Part 3: Cross-Validation Framework
To transition from HPLC-UV to LC-MS/MS, or to validate a new method against an established one, a rigorous cross-validation protocol is required.
The Cross-Validation Workflow
This workflow ensures that results obtained from Method A (Reference) are statistically equivalent to Method B (Test).
Figure 2: Cross-validation decision tree. Parallel processing of identical samples is crucial to eliminate biological variability.
Statistical Validation Criteria
Do not rely solely on the correlation coefficient (
-
Passing-Bablok Regression:
-
Ideally, the regression equation
should have a slope ( ) close to 1.0 and an intercept ( ) close to 0. -
Confidence Interval: The 95% CI for the slope must include 1.
-
-
Bland-Altman Plot:
-
Plot the difference between methods (
) against the average of the methods ( ). -
Requirement: 95% of differences must fall within
SD of the mean difference.
-
Part 4: Detailed Experimental Protocol (LC-MS/MS)
This protocol is designed for high-sensitivity quantification of 4-FAA in human plasma.
Reagents & Equipment[3][4][5][6][7]
-
Analyte: 4-Formylamino Antipyrine standard (>98% purity).
-
Internal Standard (IS): 4-Formylamino Antipyrine-d3 (deuterated) or 4-Isopropylantipyrine.
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 Polar Embedded (e.g., 100 x 2.1 mm, 3 µm).
Step-by-Step Workflow
1. Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Step 2: Add 20 µL of Internal Standard working solution (5 µg/mL).
-
Step 3: Add 300 µL of ice-cold Acetonitrile to precipitate proteins.
-
Step 4: Vortex vigorously for 30 seconds.
-
Step 5: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Step 6: Transfer supernatant to an autosampler vial. Note: Dilute 1:1 with water if peak shape is poor due to solvent strength mismatch.
2. Chromatographic Conditions
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-4 min: 5%
90% B -
4-6 min: 90% B (Wash)
-
6.1 min: 5% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
3. Mass Spectrometry Parameters (ESI Positive)
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
-
MRM Transitions:
-
Quantifier: 246.1
83.0 (Collision Energy: 25 eV) -
Qualifier: 246.1
56.0 (Collision Energy: 35 eV)
-
Critical "Self-Validating" Checks
-
IS Response Stability: The peak area of the Internal Standard should not vary by more than 15% across the run. A drop indicates matrix effects (ion suppression).
-
Retention Time Lock: 4-FAA is polar. Ensure retention time does not drift >0.1 min. If it does, re-equilibrate the column longer between runs.
References
-
Domínguez-Ramírez, A. M., et al. (2012). "High-performance liquid chromatography method for the simultaneous determination of metamizole metabolites in rat plasma." Journal of Chromatography B. Link
-
Vlahov, V., et al. (1990). "Pharmacokinetics of metamizol metabolites in healthy subjects." European Journal of Clinical Pharmacology. Link
-
Penkov, D., et al. (2020). "Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma." Bioanalysis. Link
-
Agúndez, J. A., et al. (1994). "Metabolism of metamizole: A study of the stability and interconversion of metabolites." Therapeutic Drug Monitoring. Link
-
Geisslinger, G., et al. (1996). "Direct determination of the active metabolites of dipyrone by liquid chromatography-mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
Safety Operating Guide
4-Formylamino Antipyrine-d3: Technical Disposal & Handling Guide
Executive Technical Summary
4-Formylamino Antipyrine-d3 is a stable isotope-labeled metabolite of aminopyrine/antipyrine, primarily utilized as an Internal Standard (IS) in Mass Spectrometry (LC-MS/MS) for pharmacokinetic profiling.
While the deuterated label (d3) adds significant economic value and analytical utility, it does not alter the fundamental toxicological profile of the parent pharmacophore. This compound must be managed as a toxic pharmaceutical intermediate.
Critical Operational Directive:
-
DO NOT dispose of via sanitary sewer systems (sink).
-
DO NOT treat as radioactive waste (unless mixed with other radiolabels).
-
DO segregate for high-temperature incineration.
Hazard Characterization & Risk Assessment
Before initiating disposal, the chemical nature of the waste must be validated.[1] The "d3" labeling refers to stable deuterium isotopes (
GHS Classification Profile
The following data dictates the PPE and containment strategy:
| Parameter | Classification | Hazard Statement Code | Description |
| Toxicity | Acute Tox. 4 (Oral) | H302 | Harmful if swallowed.[3][4][5][6][7] |
| Irritation | Skin/Eye Irrit. 2 | H315 / H319 | Causes skin and serious eye irritation.[7][8] |
| Signal Word | WARNING | N/A | Moderate risk; requires containment.[9] |
| State | Solid (Crystalline) | N/A | High potential for particulate generation. |
Scientist's Note on Causality: The toxicity of antipyrine derivatives stems from their pyrazolone core, which can induce agranulocytosis or hypersensitivity in rare acute exposures. Therefore, disposal procedures must prioritize zero-contact containment to prevent inhalation of dust during transfer.
Step-by-Step Disposal Protocol
This protocol is designed to ensure a Chain of Custody that leads to the ultimate destruction of the pharmacophore via incineration.
Phase A: Pre-Disposal Segregation
Objective: Prevent cross-contamination and dangerous reactions.
-
Isotope Verification: Confirm the container is labeled "d3" (Deuterated). Ensure it is NOT mixed with Tritium (
) or Carbon-14 ( ).-
Why? Deuterated compounds go to Chemical Waste .[2] Radiolabeled compounds go to Radioactive Waste . Mixing them creates "Mixed Waste," which is exponentially more expensive and difficult to dispose of.
-
-
State Assessment: Determine if the waste is the neat solid (powder) or a solution (e.g., dissolved in Methanol or DMSO).
Phase B: Containment & Labeling
Scenario 1: Solid Waste (Neat Powder)
-
Primary Container: Transfer residual powder into a screw-top glass vial or High-Density Polyethylene (HDPE) bottle.
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness recommended).
-
Labeling: Apply a hazardous waste label.
-
Constituent: "4-Formylamino Antipyrine-d3"
-
Hazard Checkbox: [x] Toxic
-
Note: "Non-Radioactive Stable Isotope"
-
Scenario 2: Liquid Waste (Solutions)
-
Solvent Compatibility: If dissolved in Methanol (MeOH) or Acetonitrile (ACN), segregate into the Organic Solvents waste stream.
-
Segregation: Do NOT mix with acidic waste streams (e.g., 1% Formic Acid waste) if possible, to prevent potential hydrolysis or degradation byproducts before incineration.
-
Headspace: Leave 10% headspace in the waste container to allow for thermal expansion.
Phase C: Final Disposal Path (Incineration)
The only acceptable terminal disposal method for pharmaceutical standards is High-Temperature Incineration .
-
Mechanism: Combustion at >1000°C breaks the pyrazolone ring structure, converting the complex organic molecule into basic oxides (
, , ), effectively destroying the biological activity. -
Regulatory Compliance: This aligns with EPA RCRA standards for "Non-creditable hazardous waste pharmaceuticals."
Visualized Workflows
Diagram 1: Disposal Decision Matrix
This logic flow ensures the material enters the correct waste stream immediately at the bench level.
Caption: Decision matrix for segregating solid vs. liquid waste streams at the laboratory bench.
Diagram 2: Chain of Custody & Destruction Logic
This diagram illustrates the lifecycle of the waste from the lab bench to final destruction, validating the safety protocol.
Caption: The "Cradle-to-Grave" waste lifecycle ensuring complete destruction of the active pharmaceutical ingredient.
Emergency Procedures (Spill Response)
In the event of a benchtop spill of 4-Formylamino Antipyrine-d3:
-
Evacuate Immediate Area: If dust is airborne, step back to allow it to settle.
-
PPE Upgrade: Don double nitrile gloves and a P95/N95 particulate respirator (if powder).
-
Containment:
-
Solid: Cover with a damp paper towel to prevent dust dispersion. Wipe up and place in a hazardous waste bag.
-
Liquid: Absorb with vermiculite or standard spill pads.
-
-
Decontamination: Clean the surface with a soap and water solution. Do not use bleach immediately as it may react with amine groups; standard surfactants are sufficient for removal.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72666, 4-(Formylamino)antipyrine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[10] Federal Register. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]
Sources
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Aminoantipyrine | C11H13N3O | CID 2151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Acetylaminoantipyrine | C13H15N3O2 | CID 65743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Formylamino)antipyrine | C12H13N3O2 | CID 72666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminoantipyrine hydrochloride | C11H14ClN3O | CID 72639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.com [fishersci.com]
- 10. ashp.org [ashp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
